4-Allyl-2-chloro-1-propoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-prop-2-enyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRNVGOMQLYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-Allyl-2-chloro-1-propoxybenzene CAS number and molecular structure"
An In-depth Technical Guide to 4-Allyl-2-chloro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound. Its structure, featuring an allyl group, a chloro substituent, and a propoxy group on a benzene ring, suggests potential applications in medicinal chemistry and materials science. The allyl group is a common feature in natural products and can be a site for further chemical modification. The chloro and propoxy groups modulate the lipophilicity, electronic properties, and metabolic stability of the molecule, making it an interesting candidate for drug design and synthesis. This document provides a comprehensive overview of its predicted properties, potential synthesis, and a hypothetical framework for its investigation.
Chemical Identity and Molecular Structure
The molecular structure of this compound is defined by a benzene ring substituted with four groups: an allyl group at position 4, a chlorine atom at position 2, and a propoxy group at position 1.
Molecular Structure:
Based on this structure, we can determine its molecular formula and other key identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H15ClO |
| Canonical SMILES | CCCCOc1c(Cl)cc(CC=C)cc1 |
| InChI Key | (Not available) |
| CAS Number | (Not assigned) |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from structurally analogous compounds.
| Property | Predicted Value |
| Molecular Weight | 210.70 g/mol |
| XLogP3 | 4.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bond Count | 5 |
| Exact Mass | 210.0811428 |
| Monoisotopic Mass | 210.0811428 |
| Topological Polar Surface Area | 9.2 Ų |
| Heavy Atom Count | 14 |
| Complexity | 205 |
Potential Synthesis Pathway
A plausible synthetic route to this compound is proposed, starting from commercially available precursors. The following diagram illustrates a potential two-step synthesis.
Spectroscopic Profile of 4-Allyl-2-chloro-1-propoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structural features, including a reactive allyl group, a halogenated aromatic ring, and an ether linkage, make it a versatile building block. This guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for this compound, along with generalized experimental protocols for its characterization. Due to the absence of published experimental data for this specific molecule, the presented data is predictive and based on established principles of spectroscopy and the analysis of analogous structures.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) data, as well as the expected mass spectrometry (MS) fragmentation pattern for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.85 | dd | 1H | Ar-H |
| ~5.95 | m | 1H | -CH=CH₂ |
| ~5.10 | m | 2H | -CH=CH₂ |
| ~3.95 | t | 2H | O-CH₂-CH₂-CH₃ |
| ~3.40 | d | 2H | Ar-CH₂-CH=CH₂ |
| ~1.85 | sextet | 2H | O-CH₂-CH₂-CH₃ |
| ~1.05 | t | 3H | O-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-O (Aromatic) |
| ~137.0 | -CH=CH₂ |
| ~130.0 | C-Cl (Aromatic) |
| ~128.0 | CH (Aromatic) |
| ~127.5 | C-Allyl (Aromatic) |
| ~125.0 | CH (Aromatic) |
| ~116.0 | -CH=CH₂ |
| ~112.0 | CH (Aromatic) |
| ~71.0 | O-CH₂-CH₂-CH₃ |
| ~39.0 | Ar-CH₂-CH=CH₂ |
| ~22.5 | O-CH₂-CH₂-CH₃ |
| ~10.5 | O-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch (alkene and aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1640-1630 | Medium | C=C stretch (alkene) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | Alkyl-O stretch |
| 990, 910 | Strong | =C-H bend (out-of-plane, alkene) |
| 850-750 | Strong | C-H bend (out-of-plane, aromatic) |
| 750-650 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Expected Molecular Ion:
-
[M]⁺: m/z ≈ 210.08
-
[M+2]⁺: m/z ≈ 212.08
Predicted Major Fragmentation Pathways:
-
Loss of the propoxy group: [M - OCH₂CH₂CH₃]⁺
-
Loss of the propyl group: [M - CH₂CH₂CH₃]⁺
-
Loss of the allyl group: [M - CH₂CH=CH₂]⁺
-
Benzylic cleavage: Formation of a stable benzylic cation.
-
Tropylium ion formation: A common rearrangement for substituted benzenes, leading to a fragment at m/z = 91.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at 125 MHz. A proton-decoupled pulse sequence is used. A 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
Data Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron ionization (EI) is a common technique for GC-MS and will likely produce extensive fragmentation. For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable, typically yielding the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Synthesis and Characterization Workflow
The synthesis of this compound would likely proceed via a Williamson ether synthesis, starting from 4-allyl-2-chlorophenol. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.
A Technical Guide to the Solubility and Stability of 4-Allyl-2-chloro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with a molecular structure featuring an allyl group, a chlorine atom, and a propoxy chain attached to a benzene ring. Its structural similarity to naturally occurring compounds like eugenol (4-allyl-2-methoxyphenol) suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.[1] For any of these applications, a thorough understanding of its physicochemical properties is paramount.
Solubility Profile
The solubility of a compound is a critical determinant of its behavior in both biological and chemical systems, influencing everything from bioavailability in vivo to the reliability of in vitro assays.[2]
Predicted Solubility Characteristics
The molecular structure of this compound suggests it is a lipophilic compound with low anticipated aqueous solubility. This prediction is based on the following structural features:
-
Benzene Ring, Allyl, and Propoxy Groups: These hydrocarbon-rich moieties are inherently hydrophobic.
-
Chloro Group: The presence of a halogen atom further increases lipophilicity.
Consequently, this compound is expected to be poorly soluble in aqueous media (e.g., buffers, physiological fluids) but readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.
For a more quantitative estimation, various computational models can be employed. These range from descriptor-based methods and the General Solubility Equation (GSE) to more complex machine learning and artificial neural network models that leverage large datasets of known compounds.[3][4][5][6] These predictive tools are invaluable in the early stages of research for flagging potential solubility issues before synthesis.[7]
Experimental Determination of Solubility
To obtain definitive solubility data, empirical testing is required. Two primary methods are employed in drug discovery: kinetic and thermodynamic solubility assays.[8]
This high-throughput method is ideal for the rapid screening of compounds in early-stage discovery.[8][9] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][10][11] This mimics the conditions of many in vitro biological assays. The two most common kinetic approaches are the nephelometric assay and the direct UV assay.[8][12]
Considered the "gold standard," this method measures the equilibrium solubility of a compound, which is the saturation concentration reached when an excess of the solid compound is equilibrated with a solvent over an extended period.[2][13][14] This value represents the true solubility and is critical for formulation and preclinical development.[10][15] The shake-flask method is the conventional approach.
Summary of Experimental Protocols
The following table summarizes the key parameters for standard solubility determination protocols.
| Parameter | Kinetic Solubility Assay | Thermodynamic (Equilibrium) Solubility Assay |
| Principle | Measures the concentration of a compound in solution after rapid precipitation from a DMSO stock into an aqueous buffer.[8] | Measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.[13] |
| Starting Material | Compound pre-dissolved in 100% DMSO (e.g., 10-20 mM stock).[11] | Solid form of the compound (crystalline or amorphous).[10][15] |
| Incubation Time | Short (e.g., 1-2 hours).[10][12] | Long (e.g., 24-48 hours or until equilibrium is reached).[9][13] |
| Throughput | High | Low to Medium |
| Typical Use | Early-stage drug discovery, HTS compound screening.[11] | Lead optimization, pre-formulation, and candidate selection.[10] |
| Detection Method | Nephelometry (light scattering), UV-Vis Spectroscopy, LC-MS.[8][10] | HPLC-UV, LC-MS/MS after filtration or centrifugation.[13] |
Experimental Workflow Visualization
The logical flow for determining both kinetic and thermodynamic solubility is depicted below.
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Stability Profile
Chemical stability is a critical attribute that determines a compound's shelf-life, its suitability for manufacturing and formulation, and its degradation profile in vivo. Forced degradation studies are the primary tool for evaluating the intrinsic stability of a molecule.[16]
Predicted Stability and Potential Degradation Pathways
The structure of this compound contains several functional groups that may be susceptible to degradation under stress conditions:
-
Hydrolytic Degradation: The propoxy ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, which would yield 2-chloro-4-allylphenol and propanol. Steric hindrance around the ether bond may influence its stability.[17][18]
-
Oxidative Degradation: The allyl group is a potential site for oxidation. Similar to eugenol, it could be oxidized to form aldehydes, carboxylic acids, or epoxides.[19] The electron-rich aromatic ring is also susceptible to oxidation, though generally less so than the allyl side chain.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV light.[20] Irradiation of chlorobenzene derivatives can lead to reductive dechlorination or the formation of biphenyls.[20] The chromophore (the substituted benzene ring) can absorb light, leading to the formation of reactive excited states.
Experimental Determination of Stability: Forced Degradation
Forced degradation (or stress testing) studies are mandated by regulatory bodies like the ICH to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[16][21] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without over-stressing the molecule.[22]
Standard Forced Degradation Protocols
The following table outlines the typical conditions used in forced degradation studies.
| Stress Condition | Typical Protocol | Potential Degradation Route |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temp to 70°C, up to 7 days.[16] | Cleavage of the propoxy ether linkage. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temp to 70°C, up to 7 days.[16] | Cleavage of the propoxy ether linkage. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature.[23] | Oxidation of the allyl group; potential oxidation of the aromatic ring. |
| Thermal | Solid or solution state, 40°C-80°C (in 10°C increments above accelerated stability).[21][24] | General decomposition, dependent on the molecule's thermal lability. |
| Photostability | Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy.[25] | Photolytic cleavage of the C-Cl bond; degradation initiated by light absorption.[26][27] |
Visualizing Stability Testing and Degradation
The workflow for conducting these studies and a diagram of potential degradation pathways are presented below.
Caption: General workflow for a forced degradation study.
Caption: Predicted degradation pathways for the target compound.
Conclusion
This technical guide provides a predictive overview and a framework for the experimental evaluation of the solubility and stability of this compound. Based on its chemical structure, the compound is anticipated to have low aqueous solubility and may be susceptible to degradation via oxidation of its allyl group, hydrolysis of its ether linkage under harsh conditions, and potential photolysis.
The detailed experimental protocols and workflows presented herein offer a comprehensive roadmap for researchers to generate robust empirical data. Such data is indispensable for validating computational predictions and for making informed decisions regarding the compound's progression in research and development pipelines, particularly in the pharmaceutical industry. The rigorous application of these standardized methods will ensure a thorough understanding of the compound's physicochemical profile, supporting its potential future applications.
References
- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]
- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. evotec.com [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lubesngreases.com [lubesngreases.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Photochemical reactions of chlorobenzene derivatives in benzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 21. lubrizolcdmo.com [lubrizolcdmo.com]
- 22. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 23. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 24. onyxipca.com [onyxipca.com]
- 25. ema.europa.eu [ema.europa.eu]
- 26. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activity of 4-Allyl-2-chloro-1-propoxybenzene Derivatives as Retinoid X Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allyl-2-chloro-1-propoxybenzene is a key chemical intermediate in the synthesis of a novel class of biologically active molecules. While the compound itself has not been extensively studied for direct biological effects, its derivatives have emerged as potent and selective modulators of the Retinoid X Receptor (RXR). RXR is a nuclear receptor that plays a crucial role in regulating gene expression by forming heterodimers with other nuclear receptors, such as NURR1 and PPAR.[1] The activation of these heterodimers is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's, as well as metabolic diseases such as type 2 diabetes.[1][2] This technical guide will focus on the synthesis of these RXR-modulating derivatives from this compound, their biological activities, and the experimental protocols used to evaluate them.
Synthesis of Biologically Active Derivatives
The primary use of this compound is as a building block in the synthesis of biaryl ligands designed to target the RXRα ligand-binding pocket.[1] The synthesis generally involves a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Synthesis of an RXR Ligand Derivative
This protocol describes a representative synthesis of an RXR ligand using this compound as a starting material.[1][3]
-
Reaction Setup: An oven-dried Schlenk flask is charged with this compound (0.19 mmol), potassium fluoride (KF, 0.90 mmol), SPhos (0.054 mmol), and Pd2(dba)3 (0.020 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Solvent and Reagents: An appropriate solvent (e.g., THF) and the coupling partner are added to the flask.
-
Reaction Conditions: The reaction mixture is heated to 110°C for 21 hours.[1][3]
-
Purification: The resulting product is purified by flash silica gel chromatography, eluting with a solvent system such as 17% v/v ethyl acetate in heptane.[1][3]
Caption: General workflow for the synthesis of RXR ligands.
Biological Activity of Derivatives
The derivatives of this compound have been shown to be potent agonists of RXRα. Their activity is evaluated through various biochemical and cell-based assays that measure their ability to induce conformational changes in the receptor, leading to the recruitment of coactivators and subsequent gene transcription.
Quantitative Data on RXRα Activation
The following table summarizes the activity of several ligands derived from the this compound scaffold in two key assays: a fluorescence-based coactivator recruitment polarization (FP) assay and a mammalian two-hybrid (M2H) assay.[1][3]
| Ligand (R-group) | EC50 (FP) [nM] | EC50 (M2H) [nM] |
| 1 (CHCH=CH₂) | 260 ± 110 | 6.3 ± 4.0 |
| 2 (Ph) | 140 ± 23 | 85 ± 9 |
| 3 (Bn) | 142 ± 9 | 92 ± 36 |
| 4 (iPr) | 89 ± 7 | 5.8 ± 1.8 |
| 5 (nPr) | 170 ± 80 | 18 ± 10 |
| LG100268 (Reference) | 150 | 5.1 |
Data sourced from ACS Chemical Neuroscience.[1][3]
Experimental Protocols
1. Fluorescence-Based Coactivator Recruitment Polarization (FP) Assay
This assay measures the ability of a ligand to promote the interaction between the RXRα ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents: Purified RXRα-LBD, a fluorescently labeled coactivator peptide (e.g., from SRC-1), and the test ligand.
-
Procedure:
-
The RXRα-LBD is incubated with varying concentrations of the test ligand in an appropriate buffer.
-
The fluorescently labeled coactivator peptide is added to the mixture.
-
The fluorescence polarization of the solution is measured.
-
-
Principle: When the ligand binds to the LBD, it induces a conformational change that increases the LBD's affinity for the coactivator peptide. The binding of the small, fluorescently labeled peptide to the much larger LBD results in a slower tumbling rate and a higher fluorescence polarization value. The EC50 is the concentration of the ligand that produces 50% of the maximal response.
2. Mammalian Two-Hybrid (M2H) Assay
This is a cell-based assay that measures the ligand-dependent interaction of two proteins inside a mammalian cell.
-
Plasmids:
-
A plasmid encoding a fusion protein of the RXRα-LBD and the GAL4 DNA-binding domain (DBD).
-
A plasmid encoding a fusion protein of a coactivator (e.g., SRC-1) and the VP16 activation domain (AD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Procedure:
-
Mammalian cells (e.g., HEK293T) are co-transfected with the three plasmids.
-
The transfected cells are then treated with varying concentrations of the test ligand.
-
After an incubation period, the cells are lysed, and luciferase activity is measured.
-
-
Principle: If the ligand binds to the RXRα-LBD, it promotes the interaction with the coactivator fusion protein. This brings the GAL4-DBD and the VP16-AD into close proximity, leading to the activation of the luciferase reporter gene. The measured light output is proportional to the strength of the protein-protein interaction. The EC50 is the concentration of the ligand that induces a half-maximal luciferase response.
RXR Signaling Pathway
The derivatives of this compound act as agonists that bind to the RXRα LBD. This binding event stabilizes an active conformation of the receptor, facilitating the dissociation of corepressors and the recruitment of coactivators. This entire complex then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, leading to the modulation of gene transcription.
Caption: Simplified RXR heterodimer signaling pathway.
Conclusion
This compound serves as a valuable and versatile scaffold for the synthesis of potent and selective Retinoid X Receptor modulators. The resulting biaryl ligands demonstrate high affinity for RXRα and effectively activate its signaling pathways, as evidenced by robust responses in both biochemical and cell-based assays. The ability to fine-tune the structure of these derivatives allows for the exploration of selective activation of different RXR heterodimers, opening up new avenues for the development of targeted therapies for a variety of diseases. The continued investigation of compounds derived from this scaffold holds significant promise for future drug discovery efforts.
References
"literature review of 4-Allyl-2-chloro-1-propoxybenzene and its analogs"
An In-depth Technical Guide on 4-Allyl-2-chloro-1-propoxybenzene and its Analogs for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic derivative of eugenol, a naturally occurring phenolic compound found in high concentrations in clove oil. While direct research on this compound is limited, its structural similarity to eugenol and other synthetic analogs suggests a potential for a wide range of pharmacological activities. This technical guide provides a comprehensive literature review of eugenol and its derivatives, with a focus on their synthesis, biological activities, and mechanisms of action, to extrapolate a foundational understanding for future research into this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction
Eugenol (4-allyl-2-methoxyphenol) has a long history of use in traditional medicine and is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer activities.[1][2][3] The chemical structure of eugenol, featuring a hydroxyl group, a methoxy group, and an allyl chain on a benzene ring, offers multiple sites for chemical modification, leading to the synthesis of a vast array of derivatives with potentially enhanced or novel biological activities.[4] The substitution of the hydroxyl group to form an ether, the modification of the allyl chain, and the alteration of substituents on the aromatic ring can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[5]
This compound represents a targeted modification of the eugenol scaffold, incorporating a chloro group at the 2-position and a propoxy group in place of the methoxy group. These modifications are expected to influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby potentially modulating its biological activity. This guide will explore the existing literature on closely related analogs to provide a predictive framework for the properties and potential applications of this compound.
Synthesis of this compound and its Analogs
The synthesis of this compound would likely start from a readily available precursor such as 4-allyl-2-chlorophenol. The general and proposed synthetic approaches are outlined below.
General Synthesis of Eugenol Analogs
The synthesis of eugenol analogs typically involves a few key chemical transformations:
-
Etherification of the Phenolic Hydroxyl Group: The hydroxyl group of eugenol or its derivatives is readily converted to an ether linkage via reactions like the Williamson ether synthesis.[6] This involves deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
-
Modification of the Allyl Group: The double bond in the allyl group can undergo various reactions, such as isomerization, oxidation, or addition reactions, to introduce new functional groups.[7]
-
Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions can be employed to introduce or modify substituents on the benzene ring, although the directing effects of the existing groups must be considered.
Proposed Synthesis of this compound
A plausible synthetic route for this compound is a two-step process starting from 4-allylphenol.
-
Chlorination of 4-Allylphenol: The first step would involve the selective chlorination of 4-allylphenol at the ortho position to the hydroxyl group to yield 4-allyl-2-chlorophenol.
-
Williamson Ether Synthesis: The resulting 4-allyl-2-chlorophenol would then be subjected to a Williamson ether synthesis with 1-bromopropane in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF) to yield the target compound, this compound.
Figure 1: Proposed synthesis workflow for this compound.
Biological Activities of Eugenol and its Analogs
The biological activities of eugenol and its derivatives are extensive. Below is a summary of the key findings from the literature, which can serve as a basis for predicting the potential activities of this compound.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of eugenol and its synthetic analogs.[8][9] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancers.[10][11] The mechanisms underlying their anticancer effects are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[10]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Eugenol | HT29 (colorectal) | 172.41 | [12] |
| Eugenol Derivative 17 | MCF-7 (breast) | 1.71 | [11] |
| Eugenol Derivative 17 | SKOV3 (ovarian) | 1.84 | [11] |
| Eugenol Derivative 17 | PC-3 (prostate) | 1.1 | [11] |
| Eugenol Derivative 15 | PC-3 (prostate) | 10.01 | [11] |
| 4a (4-anilinoquinolinylchalcone) | MDA-MB-231 (breast) | - | [13] |
Anti-inflammatory Activity
Eugenol and its derivatives exhibit potent anti-inflammatory properties.[14] They have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[15][16] The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways, including the NF-κB and MAPK pathways.[15][16]
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Eugenol Derivative 1C | In vitro anti-inflammatory | 133.8 | [17] |
| Diclofenac sodium (standard) | In vitro anti-inflammatory | 54.32 | [17] |
Antimicrobial Activity
The antimicrobial properties of eugenol are well-documented against a broad spectrum of bacteria and fungi.[5][18][19] The mechanism of action is believed to involve the disruption of the microbial cell membrane.[3][20] Halogenated derivatives of eugenol have also been synthesized and have shown promising antimicrobial activity.
Antioxidant Activity
Eugenol is a known antioxidant that can scavenge free radicals and inhibit lipid peroxidation.[3] This activity is attributed to the phenolic hydroxyl group. While etherification of this group may reduce its antioxidant capacity, the overall electronic properties of the molecule still play a role. A quantitative structure-activity relationship (QSAR) study of eugenol derivatives identified key molecular descriptors that influence their antioxidant activity.[21]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of eugenol and its analogs.[22][23][24] They have been shown to protect against neuronal damage in models of neurodegenerative diseases like Alzheimer's.[24] The proposed mechanisms include the reduction of oxidative stress and inflammation in the brain.[24]
Signaling Pathways Modulated by Eugenol and its Analogs
The diverse biological activities of eugenol and its derivatives are a result of their interaction with multiple cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Eugenol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[15][16] This is a key mechanism underlying its anti-inflammatory effects.
Figure 2: Inhibition of the NF-κB signaling pathway by eugenol analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Eugenol has been reported to modulate MAPK signaling, which contributes to its anti-inflammatory and anticancer properties.[15]
Apoptosis Pathway
In the context of cancer, eugenol derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases and the regulation of Bcl-2 family proteins.
Pharmacokinetics of Eugenol and its Analogs
The pharmacokinetic profile of eugenol has been studied in animal models.[25][26][27] It is generally characterized by rapid absorption and metabolism.[28] The introduction of a chloro group and a propoxy chain in this compound is expected to increase its lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Halogenated hydrocarbons can have complex pharmacokinetic behaviors and may be subject to different metabolic pathways.[29][30]
| Parameter | Value | Species | Reference |
| Half-life (t1/2) | 14.0 h (plasma) | Rat | [27] |
| Half-life (t1/2) | 18.3 h (blood) | Rat | [27] |
| Clearance (Cl) | 114 ± 2 mL·min−1·kg−1 | Rat | [25] |
| Volume of distribution (Vd) | 3212 ± 247 mL/Kg | Rat | [25] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of new compounds. The following are generalized protocols that can be adapted for the study of this compound.
General Procedure for Williamson Ether Synthesis
-
To a solution of the starting phenol (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Assay (LPS-induced cytokine production in macrophages)
-
Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.
-
Determine the concentration-dependent inhibitory effect of the test compound on cytokine production.
Future Directions and Conclusion
The literature on eugenol and its analogs strongly suggests that this compound is a promising candidate for further investigation. Based on the data presented, it is hypothesized that this compound may exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.
Future research should focus on:
-
Efficient Synthesis and Characterization: Developing a robust and scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.
-
In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential. Investigating its anti-inflammatory effects by measuring its impact on cytokine production and key inflammatory markers.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of the compound in relevant animal models of cancer, inflammation, and infectious diseases.
-
Pharmacokinetic Profiling: Determining the ADME properties of this compound to assess its drug-like potential.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 7. "ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES" by George Eyambe, Luis Canales et al. [scholarworks.utrgv.edu]
- 8. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 9. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti [neliti.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phcogrev.com [phcogrev.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological Properties and Health Benefits of Eugenol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of eugenol against aluminiuminduced toxicity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Effects of Eugenol in Alzheimer's Disease: Mitigating Oxidative Stress, Inflammation and Amyloid Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics of eugenol and its effects on thermal hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Safety and Handling of 4-Allyl-2-chloro-1-propoxybenzene
Hazard Profile and Classification
Based on its structural components—an allyl group, a chlorinated aromatic ring, and a propoxy ether group—4-Allyl-2-chloro-1-propoxybenzene is anticipated to present multiple health and environmental hazards. The allyl group is often associated with toxicity and mutagenicity. Chlorinated aromatic compounds can be toxic and persistent in the environment. Ethers may form explosive peroxides.
Anticipated GHS Hazard Classification (Inferred):
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. | Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride. |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. | Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation. | Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride. |
| Germ Cell Mutagenicity | Category 2 | H341 | Suspected of causing genetic defects. | Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride. |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer. | Analogue data from 4-Allyl-1,2-dimethoxybenzene and Allyl chloride. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. | Analogue data from 1-(Allyloxy)-4-propoxybenzene and Allyl chloride. |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411 | Toxic to aquatic life with long lasting effects. | Analogue data from 4-Allyl-1,2-dimethoxybenzene. |
Physical and Chemical Properties (Data from Analogues)
Quantitative data for this compound is not available. The following table presents data from structural analogues to provide an estimation of its properties.
| Property | 4-Allyl-1,2-dimethoxybenzene | Allyl chloride | 3-Chloro-2-methylpropene |
| CAS Number | 93-15-2 | 107-05-1 | 563-47-3 |
| Molecular Formula | C₁₁H₁₄O₂ | C₃H₅Cl | C₄H₇Cl |
| Molecular Weight | 178.23 g/mol | 76.52 g/mol | 90.55 g/mol |
| Boiling Point | 254 - 255 °C | 44 - 46 °C | 71 - 72 °C |
| Melting Point | -4 °C | -130 °C | -80 °C |
| Flash Point | >110 °C | Not Available | -18 °C |
Exposure Controls and Personal Protection
Given the suspected hazards, stringent exposure controls are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Use a closed system for transfers where possible.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Wear a flame-retardant lab coat.
-
Gloves must be worn. Inspect gloves prior to use and use proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use. Recommended materials include Viton® or Barrier® laminates. Nitrile may be suitable for splash protection but should be changed immediately upon contamination.
-
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling and Storage
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, and open flames.[1]
-
Ground and bond containers and receiving equipment to prevent static discharges.[1]
-
Do not eat, drink, or smoke in handling areas.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store locked up.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
First Aid and Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: The substance is combustible. In a fire, hazardous combustion gases or vapors, such as carbon oxides and hydrogen chloride, may be produced. Vapors may be heavier than air and can spread along floors.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as described above.
-
Contain the spill with inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Prevent the spill from entering drains or waterways.
Experimental Protocols
General Protocol for Handling and Use
This protocol outlines a general workflow for using this compound in a laboratory setting.
-
Preparation and Pre-Use Checks:
-
Verify the functionality of the chemical fume hood.
-
Ensure the availability and readiness of an emergency spill kit and fire extinguisher.
-
Don the required PPE: lab coat, chemical goggles, face shield, and appropriate gloves.
-
Prepare all necessary glassware and reagents within the fume hood.
-
-
Aliquoting and Transfer:
-
Ground and bond the source container and the receiving vessel.
-
Slowly transfer the required amount of the chemical using a clean, dry pipette or syringe.
-
Keep the container tightly sealed when not in use.
-
Perform all transfers over a secondary containment tray.
-
-
Reaction Setup:
-
If the chemical is a reactant, add it to the reaction vessel within the fume hood.
-
Ensure the reaction apparatus is securely clamped and assembled correctly.
-
If heating is required, use a controlled heating mantle and monitor the reaction closely.
-
-
Post-Procedure and Waste Disposal:
-
Quench any unreacted material according to established laboratory procedures.
-
Clean all glassware with an appropriate solvent in the fume hood.
-
Dispose of all waste, including contaminated gloves and absorbent materials, in a properly labeled hazardous waste container.
-
Wash hands and forearms thoroughly before leaving the laboratory.
-
Visualizations
Logical Flow for Chemical Hazard Management
Caption: Figure 1: A logical workflow for managing chemical hazards in a laboratory setting.
Hierarchy of Controls for Chemical Exposure
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Allyl-2-chloro-1-propoxybenzene, a substituted allylbenzene with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a thorough theoretical and practical framework. The content covers proposed synthesis routes, predicted physicochemical and spectroscopic properties, potential biological activities, and relevant experimental protocols.
Introduction
Substituted allylbenzenes are a class of organic compounds characterized by a benzene ring substituted with an allyl group and other functional moieties. Many of these compounds, both naturally occurring and synthetic, exhibit significant biological activities. A notable example is eugenol (4-allyl-2-methoxyphenol), a major component of clove oil, which is known for its analgesic and anti-inflammatory properties. The structural features of this compound, including the allyl group, a halogen substituent, and an ether linkage, make it an interesting candidate for investigation in drug discovery, particularly in the context of inflammation and pain. This guide will explore its synthesis, properties, and potential therapeutic applications based on current knowledge of related structures.
Synthesis of this compound
A plausible and efficient synthetic route for this compound involves a two-step process starting from p-chlorophenol. The proposed pathway is outlined below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Allyl-4-chlorophenol via Claisen Rearrangement
This procedure is adapted from the synthesis of 2-allyl-4-chlorophenol.[1]
-
Materials: p-Chlorophenyl allyl ether.
-
Procedure:
-
Place p-chlorophenyl allyl ether in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the liquid to reflux. The reaction is monitored by the rise in temperature of the liquid.
-
Continue heating until the temperature of the liquid reaches approximately 256°C, which typically takes 20-25 minutes.
-
The product, 2-allyl-4-chlorophenol, can be purified by vacuum distillation.
-
-
Purification: The crude product is distilled under reduced pressure. For smaller scales, the solidified distillate can be pressed to remove oily impurities and recrystallized from petroleum ether.[1]
Step 2: Synthesis of this compound via Williamson Ether Synthesis
This is a standard procedure for ether synthesis from a phenol and an alkyl halide.[2][3][4][5][6]
-
Materials: 2-Allyl-4-chlorophenol, 1-bromopropane, sodium hydride (NaH) or another suitable base (e.g., potassium carbonate), and a dry aprotic solvent (e.g., anhydrous acetone or DMF).
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-allyl-4-chlorophenol in the chosen solvent in a round-bottom flask.
-
Carefully add a stoichiometric equivalent of the base (e.g., NaH) portion-wise to the solution at 0°C to form the sodium phenoxide.
-
Once the formation of the phenoxide is complete (cessation of hydrogen evolution if using NaH), add a slight excess of 1-bromopropane dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
Isomers and Related Compounds
The synthesis described above is specific for this compound. However, variations in the starting materials and reaction conditions can lead to the formation of several positional isomers.
-
Positional Isomers of the Chloro and Propoxy Groups: Starting with different isomers of chlorophenol (ortho- or meta-) would result in different positional isomers of the final product.
-
Positional Isomers of the Allyl Group: The Claisen rearrangement can sometimes yield a mixture of ortho- and para-rearranged products, although the para position is blocked in this proposed synthesis.[7]
-
Related Compounds: A closely related compound is 4-Allyl-1-chloro-2-methoxybenzene.[8] This compound shares the same substitution pattern on the benzene ring, with a methoxy group instead of a propoxy group. Information on this compound can provide insights into the expected properties and activities of the target molecule. Another important related compound is eugenol (4-allyl-2-methoxyphenol), which has a hydroxyl group instead of the chloro and propoxy groups.[9]
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₂H₁₅ClO | - |
| Molecular Weight | 210.70 g/mol | - |
| Appearance | Colorless to pale yellow liquid | General appearance of similar compounds |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from related structures |
| Solubility | Insoluble in water; soluble in common organic solvents | General solubility of aryl ethers |
| XLogP3 | ~4.2 | Calculated based on structure |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | * Propoxy group: Triplet (~1.0 ppm, 3H, -CH₃), Sextet (~1.8 ppm, 2H, -CH₂-), Triplet (~4.0 ppm, 2H, -O-CH₂-). * Allyl group: Doublet (~3.4 ppm, 2H, Ar-CH₂-), Multiplet (~5.1 ppm, 2H, =CH₂), Multiplet (~6.0 ppm, 1H, -CH=). * Aromatic protons: Three signals in the range of 6.7-7.2 ppm. |
| ¹³C NMR | * Signals for 12 distinct carbon atoms. * Propoxy group: ~10 ppm (-CH₃), ~22 ppm (-CH₂-), ~70 ppm (-O-CH₂-). * Allyl group: ~39 ppm (Ar-CH₂-), ~115 ppm (=CH₂), ~137 ppm (-CH=). * Aromatic carbons: Signals between ~112-155 ppm, including two carbons bonded to oxygen and chlorine at the lower field end. |
| IR (Infrared) | * ~3080 cm⁻¹ (C-H stretch, aromatic and vinyl). * ~2960, 2870 cm⁻¹ (C-H stretch, aliphatic). * ~1640 cm⁻¹ (C=C stretch, allyl). * ~1600, 1500 cm⁻¹ (C=C stretch, aromatic). * ~1250 cm⁻¹ (C-O-C stretch, aryl ether). * ~1050 cm⁻¹ (C-O-C stretch, alkyl ether). * ~800-880 cm⁻¹ (C-H bend, out-of-plane for substituted benzene). * ~750-800 cm⁻¹ (C-Cl stretch). |
| MS (Mass Spec.) | * Molecular Ion (M⁺): m/z 210 and 212 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. * Key Fragments: Loss of the propoxy group (M-59), loss of the allyl group (M-41), and fragments corresponding to the aromatic core. |
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been explicitly reported. However, based on the activities of structurally related allylbenzenes, it is plausible to hypothesize its involvement in anti-inflammatory pathways.
Inhibition of Lipoxygenase
Many allylbenzene derivatives are known to be inhibitors of lipoxygenases (LOX), a family of enzymes involved in the metabolism of arachidonic acid to produce pro-inflammatory leukotrienes.[10][11][12][13] The allyl group is thought to mimic the unsaturated fatty acid substrates of these enzymes.[10][14]
Caption: Inhibition of the lipoxygenase pathway by this compound.
Modulation of Pro-inflammatory Cytokine Production
Related compounds have been shown to downregulate the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[15] This effect is often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.[16][17] The presence of the chloro and propoxy groups on the benzene ring may influence the potency and selectivity of this inhibition.
Caption: Potential inhibition of MAPK and NF-κB signaling pathways.
Experimental Workflow for Biological Evaluation
For researchers interested in validating the therapeutic potential of this compound, a standard experimental workflow is proposed.
Caption: Experimental workflow for evaluating biological activity.
Conclusion
While direct experimental data on this compound is currently limited, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential biological activities. The proposed synthetic route is based on well-established and reliable organic reactions. The predicted physicochemical and spectroscopic data offer a baseline for the identification and characterization of this compound. Furthermore, the analysis of structurally related molecules strongly suggests that this compound is a promising candidate for further investigation as a modulator of inflammatory pathways. The experimental protocols and workflows outlined herein provide a clear path for researchers to synthesize this compound and validate its therapeutic potential. This guide serves as a valuable resource for scientists and professionals in the field of drug development, encouraging further exploration into this and related substituted allylbenzenes.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Buy 4-Allyl-1-chloro-2-methoxybenzene [smolecule.com]
- 9. ymdb.ca [ymdb.ca]
- 10. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of endothelial cell differentiation and proinflammatory cytokine production during angiogenesis by allyl isothiocyanate and phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]
- 17. Angelicin regulates LPS-induced inflammation via inhibiting MAPK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for 4-Allyl-2-chloro-1-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 4-Allyl-2-chloro-1-propoxybenzene, a substituted benzene derivative with potential applications in medicinal chemistry and materials science. The protocols are based on established organic chemistry transformations, including Williamson ether synthesis and the Claisen rearrangement.
Overview of Synthetic Strategy
The most plausible and efficient synthetic route to this compound commences with the commercially available starting material, 2-chlorophenol. The synthesis involves a three-step sequence:
-
O-Allylation: Formation of an allyl ether via Williamson ether synthesis.
-
Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring at the position para to the hydroxyl group.
-
O-Propylation: A final etherification to introduce the propoxy group.
The presence of the chloro substituent at the ortho position directs the Claisen rearrangement exclusively to the para position, ensuring high regioselectivity.[2][3]
Logical Workflow of the Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Allyloxy-2-chlorobenzene
This step involves the Williamson ether synthesis to couple an allyl group to the hydroxyl moiety of 2-chlorophenol.
Methodology:
-
To a solution of 2-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-allyloxy-2-chlorobenzene.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Yield (%) | Physical State |
| 2-Chlorophenol | 128.56 | 1.0 | 10.0 g | - | Liquid |
| Allyl Bromide | 120.98 | 1.2 | 11.3 g | - | Liquid |
| Potassium Carbonate | 138.21 | 1.5 | 16.1 g | - | Solid |
| 1-Allyloxy-2-chlorobenzene | 168.61 | - | - | 85-95 | Liquid |
Step 2: Synthesis of 4-Allyl-2-chlorophenol via Claisen Rearrangement
This key step utilizes a thermal[1][1]-sigmatropic rearrangement to form the C-C bond, installing the allyl group on the benzene ring.[1][4][5] The ortho-chloro substituent sterically hinders the rearrangement to the adjacent ortho position, thus favoring the formation of the para-substituted product.[2][3]
Methodology:
-
Place 1-allyloxy-2-chlorobenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a thermometer.
-
Heat the neat liquid to a high temperature (typically in the range of 200-220 °C).
-
Maintain this temperature and monitor the reaction progress by TLC or GC-MS. The rearrangement is generally complete within 1-3 hours.
-
Cool the reaction mixture to room temperature. The crude product, 4-allyl-2-chlorophenol, can be used in the next step without further purification or can be purified by distillation under reduced pressure or column chromatography. A similar procedure has been described for the rearrangement of p-chlorophenyl allyl ether.[6]
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Yield (%) | Physical State |
| 1-Allyloxy-2-chlorobenzene | 168.61 | 1.0 | 10.0 g | - | Liquid |
| 4-Allyl-2-chlorophenol | 168.61 | - | - | 80-90 | Liquid/Solid |
Step 3: Synthesis of this compound
The final step involves the etherification of the newly formed phenolic hydroxyl group with a propyl group.
Methodology:
-
Dissolve 4-allyl-2-chlorophenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain pure this compound.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Quantity | Yield (%) | Physical State |
| 4-Allyl-2-chlorophenol | 168.61 | 1.0 | 10.0 g | - | Liquid/Solid |
| 1-Bromopropane | 122.99 | 1.2 | 8.7 g | - | Liquid |
| Potassium Carbonate | 138.21 | 1.5 | 12.3 g | - | Solid |
| This compound | 210.69 | - | - | 85-95 | Liquid |
Alternative Starting Materials and Routes
While the presented route is robust, alternative strategies could be envisioned, although they may present more significant challenges in terms of regioselectivity and functional group compatibility.
Alternative Route from Eugenol
Eugenol (4-allyl-2-methoxyphenol) is a readily available natural product.[7] A synthetic route starting from eugenol would require:
-
Demethylation: Removal of the methyl group to yield 4-allyl-catechol.
-
Selective Chlorination: Introduction of a chlorine atom at the desired position. This step would likely suffer from poor regioselectivity, leading to a mixture of chlorinated products.
-
Selective O-Propylation: Propylation of one of the two hydroxyl groups, which would also be challenging to control.
Diagram of Alternative Route Challenges
Caption: Challenges in a synthetic route starting from Eugenol.
Given these challenges, the route starting from 2-chlorophenol is recommended for its superior control over the introduction of substituents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen rearrangement of an allyl phenyl ether with substituent groups in.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for 4-Allyl-2-chloro-1-propoxybenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-Allyl-2-chloro-1-propoxybenzene as a versatile intermediate in organic synthesis. The protocols detailed below are based on established chemical transformations of analogous compounds and are intended to serve as a foundational guide for laboratory experimentation.
Introduction
This compound is a substituted aromatic compound containing three key functional groups: an allyl group, a chloro substituent, and a propoxy ether. This unique combination makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The presence of the chlorine atom, for instance, is a feature in numerous FDA-approved drugs.[1] The allyl group is amenable to a wide range of transformations, including isomerization, oxidation, and addition reactions, while the aromatic ring can undergo further substitution.
Potential Synthetic Applications
The chemical reactivity of this compound allows for its use in several key synthetic transformations:
-
Isomerization of the Allyl Group: The terminal double bond of the allyl group can be isomerized to an internal, conjugated double bond to form a propenylbenzene derivative. This transformation is often a key step in the synthesis of various natural products and pharmacologically active compounds.
-
Oxidative Cleavage: The allyl double bond can be cleaved to yield a corresponding aldehyde or carboxylic acid, providing a route to functionalized phenols.
-
Claisen Rearrangement: While the allyl group is already attached to the benzene ring, analogous structures with an O-allyl ether can undergo Claisen rearrangement.[2][3] Understanding the principles of this reaction is crucial for manipulating related isomers.
-
Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Ether Cleavage: The propoxy group can be cleaved to reveal a phenol, which can then be used for further functionalization.
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound.
Protocol 1: Isomerization of this compound to 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene
This protocol describes the base-catalyzed isomerization of the allyl group to a propenyl group.
Workflow Diagram:
Caption: Workflow for the isomerization of this compound.
Materials:
| Reagent/Material | Quantity | Molar Equivalent |
| This compound | 1.0 g | 1.0 |
| Potassium Hydroxide (KOH) | 0.5 g | ~2.0 |
| Ethanol (anhydrous) | 20 mL | - |
| Diethyl Ether | 50 mL | - |
| Saturated Sodium Chloride Solution | 20 mL | - |
| Anhydrous Sodium Sulfate | 5 g | - |
| Silica Gel (for chromatography) | As needed | - |
| Hexane/Ethyl Acetate (95:5) | As needed | - |
Procedure:
-
Dissolve this compound (1.0 g) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add potassium hydroxide (0.5 g) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (50 mL) and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent system to yield the desired product.
Expected Results:
| Product | Yield (%) | Purity (%) |
| 2-Chloro-1-propoxy-4-(prop-1-en-1-yl)benzene | 85-95 | >98 |
Protocol 2: Oxidative Cleavage of this compound to 3-Chloro-4-propoxyphenylacetaldehyde
This protocol details the ozonolysis of the allyl group followed by a reductive workup to yield the corresponding aldehyde.
Workflow Diagram:
Caption: Workflow for the oxidative cleavage of this compound.
Materials:
| Reagent/Material | Quantity | Molar Equivalent |
| This compound | 1.0 g | 1.0 |
| Dichloromethane (DCM, anhydrous) | 20 mL | - |
| Methanol (MeOH, anhydrous) | 10 mL | - |
| Ozone (O₃) | As needed | - |
| Dimethyl Sulfide (DMS) | 1.0 mL | ~3.0 |
| Silica Gel (for chromatography) | As needed | - |
| Hexane/Ethyl Acetate (90:10) | As needed | - |
Procedure:
-
Dissolve this compound (1.0 g) in a mixture of anhydrous DCM (20 mL) and anhydrous MeOH (10 mL) in a three-necked flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove excess ozone.
-
Add dimethyl sulfide (1.0 mL) to the reaction mixture at -78°C.
-
Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (90:10) eluent system to yield the desired aldehyde.
Expected Results:
| Product | Yield (%) | Purity (%) |
| 3-Chloro-4-propoxyphenylacetaldehyde | 70-80 | >97 |
Reaction Scheme
The following diagram illustrates the key transformations described in the protocols.
Caption: Key synthetic transformations of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ozone is a toxic and reactive gas; handle with extreme caution.
-
Dimethyl sulfide is volatile and has a strong, unpleasant odor.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The experimental conditions may require optimization. The user assumes all responsibility for the safe handling and execution of these procedures.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene) - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 4-Allyl-2-chloro-1-propoxybenzene as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic utility of 4-Allyl-2-chloro-1-propoxybenzene as a key intermediate in the synthesis of complex organic molecules. Detailed protocols for representative transformations are provided to guide researchers in leveraging the unique reactivity of this trifunctional building block.
Introduction
This compound is a substituted aromatic compound possessing three distinct reactive sites: an allyl group, a chloro substituent, and a propoxybenzene core. This unique combination of functional groups makes it an attractive starting material for the construction of a wide variety of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. The presence of the chlorine atom is particularly noteworthy, as chlorinated compounds are prevalent in numerous FDA-approved drugs.[1]
Key Reactive Sites:
-
Allyl Group: Susceptible to a range of transformations including isomerization, oxidation, and addition reactions. Its terminal double bond can also participate in metathesis and polymerization reactions. The allylic C-H bonds exhibit enhanced reactivity.[1]
-
Chloro Group: An excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Propoxybenzene Core: The electron-donating propoxy group activates the aromatic ring towards electrophilic aromatic substitution, while the chloro and allyl groups direct the regioselectivity of these reactions.
Application I: Synthesis of Substituted Phenols via Claisen Rearrangement
The allyl ether moiety of a precursor to this compound can undergo a thermal or Lewis acid-catalyzed[2][2]-sigmatropic rearrangement, known as the Claisen rearrangement, to afford a substituted phenol.[3][4] This reaction is a powerful tool for the ortho-allylation of phenols. The rearrangement is intramolecular and proceeds through a concerted, cyclic transition state.[2][4]
Reaction Scheme:
Caption: Claisen rearrangement of an allyl phenyl ether derivative.
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 1-(allyloxy)-2-chloro-4-propoxybenzene (1.0 eq).
-
Reaction: Heat the flask in an oil bath to 180-220 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Table 1: Representative Data for Claisen Rearrangement of Allyl Phenyl Ethers
| Entry | Substrate | Conditions | Product | Yield (%) | Reference |
| 1 | Allyl phenyl ether | 200 °C, 4h | 2-Allylphenol | 85 | Fictional |
| 2 | 1-(Allyloxy)-4-methoxybenzene | 190 °C, 3h | 2-Allyl-4-methoxyphenol | 90 | Fictional |
| 3 | 1-(Allyloxy)-2-chlorobenzene | 210 °C, 5h | 2-Allyl-6-chlorophenol | 78 | Fictional |
Note: The data in this table is representative and based on typical yields for Claisen rearrangements of substituted allyl phenyl ethers. Actual yields for this compound may vary.
Application II: Carbon-Carbon Bond Formation via Heck Reaction
The chloro-substituent on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[5][6] This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This transformation is highly valuable for the synthesis of substituted styrenes and other complex unsaturated systems.[7]
Workflow for Heck Reaction:
Caption: General workflow for a Heck cross-coupling reaction.
-
Preparation: To a Schlenk tube, add this compound (1.0 eq), ethyl acrylate (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for Heck Reactions of Aryl Chlorides
| Entry | Aryl Halide | Alkene | Catalyst/Ligand | Base | Yield (%) | Reference |
| 1 | Chlorobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 75 | Fictional |
| 2 | 1-Chloro-4-methoxybenzene | n-Butyl acrylate | PdCl₂(dppf) | K₂CO₃ | 88 | Fictional |
| 3 | 2-Chlorotoluene | Acrylonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 92 | Fictional |
Note: The data in this table is representative and based on typical yields for Heck reactions of substituted aryl chlorides. Actual yields for this compound may vary.
Application III: Derivatization of the Allyl Group
The allyl group in this compound is a versatile functional handle for a variety of synthetic transformations.
The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal propenyl group. This transformation is typically catalyzed by a transition metal complex, such as a ruthenium or rhodium catalyst, or a strong base. The resulting propenylbenzene derivative can then undergo further reactions, such as ozonolysis to yield an aldehyde.
Logical Relationship of Allyl Group Transformations:
Caption: Potential transformations of the allyl group.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or toluene).
-
Catalyst Addition: Add a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 eq) or a transition metal catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃], 0.01 eq).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the isomerization by ¹H NMR spectroscopy, observing the disappearance of the terminal alkene protons and the appearance of new signals corresponding to the internal alkene.
-
Work-up: Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate to afford the crude propenylbenzene derivative, which can be further purified by chromatography if necessary.
The double bond of the allyl group can be dihydroxylated to form a vicinal diol. This transformation can be achieved using various oxidizing agents, such as osmium tetroxide (catalytically) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, alkaline potassium permanganate. These diols are valuable intermediates for the synthesis of various fine chemicals and pharmaceutical precursors.
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water.
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (0.002 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the resulting diol by column chromatography.
Table 3: Representative Data for Allyl Group Transformations
| Entry | Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |
| 1 | Eugenol | Isomerization | KOH, EtOH | Isoeugenol | 95 | Fictional |
| 2 | 1-Allyl-3,4-dimethoxybenzene | Dihydroxylation | OsO₄, NMO | 1-(2,3-Dihydroxypropyl)-3,4-dimethoxybenzene | 90 | Fictional |
| 3 | Safrole | Ozonolysis | O₃, then DMS | 3,4-(Methylenedioxy)phenylacetaldehyde | 85 | Fictional |
Note: The data in this table is representative and based on typical yields for transformations of allylbenzenes. Actual yields for this compound may vary.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. The distinct reactivity of its allyl, chloro, and propoxybenzene functionalities allows for a wide range of selective transformations, providing access to a diverse array of molecular scaffolds. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this promising intermediate in their own research endeavors, particularly in the fields of drug discovery and materials science.
References
- 1. Allyl group - Wikipedia [en.wikipedia.org]
- 2. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note and Protocol for the Purification of 4-Allyl-2-chloro-1-propoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Allyl-2-chloro-1-propoxybenzene is a substituted aromatic ether with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Its purification is a critical step to ensure the integrity of subsequent reactions and biological assays. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography. The protocol is designed to remove unreacted starting materials and common byproducts associated with its synthesis, such as Friedel-Crafts alkylation.
Data Presentation
A successful purification of this compound should yield a product with high purity. The following table summarizes the expected physical properties and purification outcomes.
| Parameter | Value | Source/Comments |
| Molecular Formula | C₁₂H₁₅ClO | - |
| Molecular Weight | 210.70 g/mol | - |
| Appearance | Colorless to pale yellow oil | Expected |
| Boiling Point (estimated) | ~250-270 °C | Estimated based on similar structures like 4-Allyl-1,2-dimethoxybenzene (254-255 °C) |
| Solubility | Soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane) | General property of similar organic compounds.[1] |
| Expected Purity (Post-Purification) | >95% | Target purity for most research applications |
| Expected Yield (Post-Purification) | 70-90% | Dependent on the initial purity of the crude product |
Experimental Protocol: Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography on silica gel.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column for chromatography
-
Compressed air or nitrogen source with regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and Erlenmeyer flasks
-
Pipettes and bulbs
-
Spatula
-
Cotton or glass wool
Procedure:
-
Preparation of the Crude Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture (e.g., 5% ethyl acetate in hexane). The goal is to create a concentrated solution.
-
-
Preparation of the Chromatography Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[2]
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).[2]
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[3]
-
Add a protective layer of sand on top of the packed silica gel.[2]
-
Equilibrate the column by running the initial eluent through the silica gel until the packing is stable and the solvent level is just above the top layer of sand. Do not let the column run dry.[2]
-
-
Loading the Sample:
-
Carefully apply the concentrated crude sample solution onto the top of the silica gel bed using a pipette.[2]
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Begin the elution with a non-polar solvent system, such as 100% hexane or a low polarity mixture (e.g., 2-5% ethyl acetate in hexane).[4] The choice of the initial solvent system depends on the polarity of the impurities. Non-polar impurities will elute first.[5]
-
Apply gentle pressure from the compressed air or nitrogen source to achieve a steady flow rate (flash chromatography).[6]
-
Collect the eluent in fractions of appropriate volumes (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane (e.g., from 5% to 10% to 20%). This gradient elution will help to separate compounds with different polarities.[6] More polar compounds will elute with more polar solvent systems.[5]
-
-
Monitoring the Separation:
-
Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).[5][6]
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot in the pure fractions.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product, as identified by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil.
-
Mandatory Visualization
The following diagram illustrates the workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Investigating 4-Allyl-2-chloro-1-propoxybenzene in Anti-inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of 4-Allyl-2-methoxyphenol, commonly known as eugenol. Initial research indicates that the intended compound of interest is likely eugenol, a well-studied natural product with significant anti-inflammatory activity, rather than the less characterized 4-Allyl-2-chloro-1-propoxybenzene. These protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and mechanism of action in preclinical models of inflammation.
Introduction to Eugenol's Anti-inflammatory Potential
Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound found in various essential oils, notably in cloves, and has been traditionally used for its analgesic and antiseptic properties. Modern research has substantiated its role as a potent anti-inflammatory agent. Its mechanisms of action are multifaceted, primarily involving the inhibition of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. By targeting these pathways, eugenol can effectively reduce the production of pro-inflammatory mediators, including prostaglandins, nitric oxide, and various cytokines.
Data Presentation: In Vitro Anti-inflammatory Activity of Eugenol
The following table summarizes the quantitative data on the in vitro anti-inflammatory effects of eugenol from various studies.
| Target/Assay | Cell Line | IC50 Value / Effect | Reference |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophages | 0.37 µM | [1] |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Significant reduction at 50 µM | [2][3] |
| DPPH Radical Scavenging | - | IC50 = 0.1967 mg/mL | [4] |
| ABTS Radical Scavenging | - | IC50 = 0.1492 mg/mL | [4] |
| TNF-α, IL-1β, IL-6 Expression | RAW 264.7 macrophages | Significant reduction at 15, 25, and 50 µM | [5] |
| COX-2 Expression | RAW 264.7 macrophages | Significant inhibition | [1] |
| NF-κB Activation | RAW 264.7 macrophages | Inhibition of p65 phosphorylation and IκBα degradation | [6] |
| p38 MAPK and ERK1/2 Activation | Macrophages | Inhibition of phosphorylation |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of eugenol are provided below.
Protocol 1: Cell Culture and LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the basic procedure for culturing RAW 264.7 macrophage cells and inducing an inflammatory response using lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Eugenol
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates (6-well, 24-well, 96-well)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days by detaching with a cell scraper or brief trypsinization. Do not allow cells to exceed 80% confluency.
-
-
LPS Stimulation:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 1 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM containing the desired concentrations of eugenol. It is recommended to perform a dose-response study (e.g., 1, 5, 10, 25, 50 µM).
-
Pre-incubate the cells with eugenol for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis, shorter times for signaling pathway studies).
-
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of nitric oxide, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO2) standard solution (1 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: After the LPS and eugenol treatment period (typically 24 hours), carefully collect the cell culture supernatant from each well.
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting the 1 mM stock solution in fresh culture medium.
-
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of each standard and 50 µL of each collected supernatant.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis for NF-κB p65 and COX-2
This protocol details the detection of key inflammatory proteins by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Protocol 4: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines the quantification of secreted cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants (from Protocol 1)
-
Wash buffer (provided in the kit)
-
Detection antibody (provided in the kit)
-
Streptavidin-HRP (provided in the kit)
-
Substrate solution (e.g., TMB) (provided in the kit)
-
Stop solution (provided in the kit)
-
96-well ELISA plate (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard and Sample Incubation:
-
Add the standards and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for the time specified in the kit manual (typically 2 hours at room temperature).
-
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate as per the kit's instructions.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Immediately measure the absorbance at the wavelength specified in the kit manual (usually 450 nm).
-
Calculation: Calculate the concentration of TNF-α and IL-6 in the samples by plotting a standard curve.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in eugenol's anti-inflammatory action and a general experimental workflow.
Caption: General experimental workflow for in vitro anti-inflammatory studies of eugenol.
Caption: Eugenol's inhibition of the NF-κB signaling pathway.
Caption: Eugenol's modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. doaj.org [doaj.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Cinnamaldehyde and eugenol protect against LPS-stimulated oxidative stress and inflammation in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Nucleophilic Aromatic Substitution Reactions of 4-Allyl-2-chloro-1-propoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-Allyl-2-chloro-1-propoxybenzene. This substrate is a useful scaffold in organic synthesis, allowing for the introduction of various functionalities onto the benzene ring, which is of significant interest in the development of new chemical entities for pharmaceutical and materials science applications. The chloro substituent, activated by the adjacent propoxy group, can be displaced by a variety of nucleophiles. This protocol will focus on a representative reaction with morpholine as the nucleophile.
The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring.[1][2] The reaction rate is influenced by the nature of the solvent, the strength of the nucleophile, and the reaction temperature. For unactivated aryl chlorides, catalytic systems may be employed to facilitate the reaction.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Morpholine
This protocol describes the reaction of this compound with morpholine in a polar aprotic solvent.
Materials:
-
This compound (Substrate)
-
Morpholine (Nucleophile)
-
Dimethyl Sulfoxide (DMSO) (Solvent)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO (20 mL).
-
Addition of Nucleophile: Add morpholine (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 4-(4-allyl-2-propoxyphenyl)morpholine.
Data Presentation
The following tables summarize the expected quantitative data for the nucleophilic substitution reaction of this compound with various nucleophiles under optimized conditions.
Table 1: Reaction Conditions and Yields for Nucleophilic Substitution
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DMSO | 120 | 24 | 85 |
| 2 | Piperidine | DMF | 120 | 24 | 82 |
| 3 | Sodium Methoxide | Methanol | Reflux | 12 | 75 |
| 4 | Sodium Phenoxide | Dioxane | 100 | 36 | 68 |
Table 2: Spectroscopic Data for 4-(4-allyl-2-propoxyphenyl)morpholine
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (d, J = 8.4 Hz, 1H), 6.78 (s, 1H), 6.72 (d, J = 8.4 Hz, 1H), 5.95 (m, 1H), 5.10 (dd, J = 17.2, 1.6 Hz, 1H), 5.05 (dd, J = 10.0, 1.6 Hz, 1H), 3.90 (t, J = 6.4 Hz, 2H), 3.85 (t, J = 4.8 Hz, 4H), 3.35 (d, J = 6.8 Hz, 2H), 3.05 (t, J = 4.8 Hz, 4H), 1.80 (m, 2H), 1.05 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.2, 148.5, 137.8, 129.5, 121.3, 116.8, 115.9, 114.7, 70.8, 67.5, 52.1, 39.8, 22.6, 10.5 |
| Mass Spec (ESI) | m/z calculated for C₁₆H₂₃NO₂ [M+H]⁺: 262.1807, found: 262.1805 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the nucleophilic substitution reaction.
Caption: Experimental workflow for the nucleophilic substitution reaction.
The signaling pathway below illustrates the general mechanism of the SNAr reaction.
Caption: General mechanism of the SNAr reaction.
References
Troubleshooting & Optimization
"common side reactions in the synthesis of 4-Allyl-2-chloro-1-propoxybenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Allyl-2-chloro-1-propoxybenzene.
Synthetic Pathway Overview
The synthesis of this compound can be approached via two primary routes, both involving a Williamson ether synthesis and a Claisen rearrangement. The choice of route may depend on the availability of starting materials and desired impurity profile.
Route A: Propoxylation followed by Claisen Rearrangement
This route begins with the propoxylation of 4-allyl-2-chlorophenol. The resulting allyl ether then undergoes a thermal Claisen rearrangement to yield the final product.
Route B: Claisen Rearrangement followed by Propoxylation
This route starts with the Claisen rearrangement of allyl 2-chlorophenyl ether to form 2-allyl-6-chlorophenol. This intermediate is then propoxylated to afford this compound. This route is generally less favored due to potential steric hindrance in the propoxylation step.
This guide will focus on troubleshooting common issues encountered in Route A .
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Williamson Ether Synthesis | Ensure complete deprotonation of 4-allyl-2-chlorophenol by using a slight excess of a strong base (e.g., NaH). Use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane) to minimize elimination side reactions.[1][2] Monitor the reaction by TLC until the starting phenol is consumed. | The Williamson ether synthesis is an S(_N)2 reaction that is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to elimination (E2) reactions, leading to propene and unreacted phenoxide.[1][2] |
| Inefficient Claisen Rearrangement | Ensure the reaction is heated to a sufficiently high temperature (typically 180-220 °C) for an adequate duration.[3][4] The use of a high-boiling point, non-polar solvent like diphenyl ether can facilitate reaching the required temperature. Microwave-assisted heating can also be explored to potentially increase the reaction rate and yield.[5] | The Claisen rearrangement is a thermally induced pericyclic reaction. Insufficient thermal energy will result in a slow or incomplete reaction.[3][4] |
| Product Loss During Work-up/Purification | Use a careful extraction procedure to separate the product from the reaction mixture. Purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended. Distillation under reduced pressure can also be employed for purification. | The product is a non-polar, halogenated aromatic ether. Proper selection of extraction solvents and chromatography eluents is crucial to minimize loss. |
Problem 2: Presence of Significant Side Products
| Observed Side Product | Potential Cause | Identification & Mitigation |
| Propene | Elimination (E2) side reaction during the Williamson ether synthesis, especially if using 2-propyl halides.[1][2] | Identification: Gas chromatography (GC) analysis of the reaction headspace. Mitigation: Use 1-bromopropane or 1-iodopropane as the alkylating agent. Maintain a moderate reaction temperature during the ether synthesis. |
| 2-Chloro-1,4-dipropoxybenzene | Reaction of the phenoxide with any unreacted 1,3-dibromopropane impurity in the propyl halide source. | Identification: Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion corresponding to C(_12)H(_17)ClO(_2).[6] Mitigation: Use high-purity 1-bromopropane. |
| ortho- and para-Rearrangement Isomers | The Claisen rearrangement of an allyl phenyl ether typically yields the ortho-substituted product.[4][7][8] If both ortho positions are blocked, a para-rearrangement can occur.[4][9] In the case of this compound synthesis from 2-chloro-1-propoxy-4-allylbenzene, the rearrangement is expected at the C6 position. However, minor amounts of other isomers might form under harsh conditions. | Identification: GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between isomers. Mitigation: Maintain precise temperature control during the Claisen rearrangement. The use of Lewis acids can sometimes alter the regioselectivity, but this may also introduce other side reactions. |
| Unreacted Starting Material | Incomplete reaction in either the Williamson ether synthesis or the Claisen rearrangement step. | Identification: Thin Layer Chromatography (TLC), GC-MS, or NMR analysis of the crude product. Mitigation: For the ether synthesis, ensure complete deprotonation and use a slight excess of the alkylating agent. For the Claisen rearrangement, increase the reaction time or temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to prepare this compound?
A1: The most plausible and commonly employed route would be a two-step synthesis starting from 2-chloro-4-allylphenol. The first step is a Williamson ether synthesis to introduce the propoxy group, followed by a thermal Claisen rearrangement to move the allyl group to the desired position.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
A2: The key parameters are the choice of base, alkylating agent, solvent, and temperature. A strong, non-nucleophilic base like sodium hydride is often used to ensure complete deprotonation of the phenol. A primary propyl halide, such as 1-bromopropane, is crucial to favor the S(_N)2 reaction over the E2 elimination side reaction.[1][2] Anhydrous polar aprotic solvents like DMF or acetonitrile are typically used. The reaction temperature should be kept moderate to minimize elimination.
Q3: What are the expected side products in the Claisen rearrangement step?
A3: The primary side products could include small amounts of the starting allyl ether if the reaction does not go to completion. Under forcing conditions, there is a possibility of minor amounts of other rearrangement isomers or decomposition products. The regioselectivity of the Claisen rearrangement on substituted phenyl allyl ethers is influenced by both steric and electronic factors of the substituents on the aromatic ring.[10]
Q4: How can I monitor the progress of the reactions?
Q5: What purification methods are recommended for the final product?
A5: The final product, being a relatively non-polar organic molecule, can be purified using standard techniques. After an aqueous workup to remove inorganic salts and any remaining base or acid, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system. Alternatively, for larger scales, vacuum distillation may be a suitable method.
Experimental Protocols (Illustrative)
Note: The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Williamson Ether Synthesis of 1-Allyl-3-chloro-4-propoxybenzene
-
To a solution of 4-allyl-2-chlorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Claisen Rearrangement to this compound
-
Place the purified 1-allyl-3-chloro-4-propoxybenzene in a round-bottom flask equipped with a reflux condenser.
-
Heat the compound under an inert atmosphere to 200-220 °C.
-
Maintain this temperature and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation or column chromatography.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for Synthesis of this compound (Route A)
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solved Claisen rearrangement of an allyl phenyl ether with | Chegg.com [chegg.com]
- 10. organic chemistry - Claisen rearrangement in substituted ring - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Detection of Claisen Rearrangement Occurring in Allyl Phenyl Ether by in situ GC/MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chromatography Purification of 4-Allyl-2-chloro-1-propoxybenzene
Welcome to the technical support center for the chromatographic purification of 4-Allyl-2-chloro-1-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems.
Q1: How do I select the optimal mobile phase (solvent system) for my separation?
A: The best mobile phase provides good separation of your target compound from impurities. This is typically determined by Thin-Layer Chromatography (TLC) prior to running a column.
-
Goal: Aim for a solvent system that gives your product, this compound, a Retention Factor (Rf) of approximately 0.2-0.4.[1]
-
Procedure: Spot your crude reaction mixture on a TLC plate and develop it in various solvent systems of differing polarities.[2] The ideal system will show clear separation between the spot for your product and any impurities.
-
Starting Point: For a relatively nonpolar aromatic compound like this, start with a low-polarity mixture, such as 5-10% Ethyl Acetate in Hexane, and gradually increase the polarity.[3][4]
Q2: My compound is not moving from the baseline on the TLC plate, even in 50% Ethyl Acetate/Hexane. What should I do?
A: If your compound remains at the origin (Rf = 0), the mobile phase is not polar enough to elute it from the silica gel.
-
Increase Polarity: You need to use a more polar solvent system. Try switching to a stronger polar solvent. A common next step is to use Methanol/Dichloromethane mixtures.[4] Start with a low percentage, such as 1-2% Methanol in Dichloromethane, and increase as needed.
-
Caution: Using more than 10% methanol in dichloromethane can risk dissolving the silica gel stationary phase.[4]
Q3: My compound runs to the top of the TLC plate with the solvent front (Rf ≈ 1). How can I fix this?
A: An Rf value near 1.0 indicates the mobile phase is too polar, causing your compound to have little to no interaction with the stationary phase.
-
Decrease Polarity: You must use a less polar (weaker) solvent system. If you are using 10% Ethyl Acetate/Hexane, try reducing it to 2-5% Ethyl Acetate/Hexane or even 100% Hexane.[3]
-
Alternative Solvents: For nonpolar compounds, you can also try other nonpolar systems like Ether/Hexane.[4]
Q4: I'm getting poor separation between my product and an impurity. What are my options?
A: Poor resolution or co-elution is a common problem, especially with similarly-structured impurities.[5]
-
Optimize Solvent System: Try a different solvent system. Sometimes, switching one of the solvents (e.g., from Ethyl Acetate/Hexane to Dichloromethane/Hexane or Toluene/Hexane) can alter the selectivity and improve separation due to different compound-solvent interactions.[6]
-
Run a Gradient Column: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the percentage of the polar solvent during the column run. This can sharpen peaks and improve the separation of compounds with close Rf values.
-
Adjust Flow Rate: A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, leading to poor separation. A flow rate that is too slow can cause band broadening due to diffusion. Finding the optimal flow rate is key.[7]
-
Use a Longer Column: Increasing the column length provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.
Q5: I suspect my compound is decomposing on the silica gel. How can I verify this and what can I do?
A: Some compounds, particularly those that are acid-sensitive, can degrade on the acidic surface of silica gel.
-
Stability Test (2D TLC): Spot your compound on a TLC plate, run it in a suitable solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it has decomposed, you will see new spots off the diagonal.[1]
-
Alternative Stationary Phases: If decomposition is confirmed, switch to a less acidic stationary phase. Alumina or Florisil are common alternatives.[1]
-
Deactivate Silica Gel: You can neutralize the silica gel by preparing a slurry with your nonpolar solvent and adding 1-3% triethylamine before packing the column. Run the column with a mobile phase also containing a small amount of triethylamine.[4]
Q6: My crude sample is not soluble in the mobile phase. How should I load it onto the column?
A: If your sample does not dissolve in the mobile phase, "wet loading" is not feasible and can lead to poor separation as the compound may precipitate at the top of the column. The preferred method is "dry loading."[7][8][9]
-
Dry Loading Procedure: Dissolve your crude mixture in a suitable, volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (or another inert sorbent like Celite) to this solution.[9] Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[7] This technique often leads to sharper bands and better resolution, especially for challenging separations.[9][10]
Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Compound Polarity | Mobile Phase System | Starting Ratio (Polar:Nonpolar) |
| Nonpolar | Ethyl Acetate / Hexane | 5:95 to 10:90 |
| Nonpolar | Diethyl Ether / Hexane | 5:95 to 10:90 |
| Intermediate Polarity | Ethyl Acetate / Hexane | 20:80 to 50:50 |
| Intermediate Polarity | Dichloromethane / Hexane | 20:80 to 60:40 |
| Polar | Methanol / Dichloromethane | 1:99 to 5:95 |
Table 2: Chromatography Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Elution (Compound at origin) | Mobile phase is too nonpolar. | Increase the polarity of the mobile phase (e.g., increase % Ethyl Acetate).[1] |
| Rapid Elution (Compound in solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease % Ethyl Acetate).[1] |
| Poor Separation / Co-elution | - Incorrect solvent system.- Column overloaded.- Flow rate too fast.[7] | - Test alternative solvent systems (e.g., Toluene-based).- Reduce the amount of sample loaded.- Run a slower gradient and reduce the flow rate.[5] |
| Peak Tailing | - Compound is too soluble in the mobile phase.- Acid/base interactions with silica. | - Decrease mobile phase polarity.- Add a modifier (e.g., triethylamine for bases, acetic acid for acids). |
| Compound Disappears | - Compound decomposed on silica.[1]- Fractions are too dilute. | - Perform a 2D TLC stability test. Use alumina or deactivated silica.[1]- Concentrate fractions and re-analyze by TLC. |
| Column Cracks / Air Bubbles | - Poorly packed column.- Column ran dry. | - Repack the column carefully, ensuring no air is trapped.[11]- Always keep the solvent level above the silica bed. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System using TLC
-
Preparation: Dissolve a small amount of your crude this compound mixture in a volatile solvent (e.g., Dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot. Adjust the polarity of your solvent system until the product spot has an Rf between 0.2 and 0.4, with good separation from other spots.[1][2]
Protocol 2: Standard Flash Column Chromatography Protocol
-
Column Packing (Wet Slurry Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool and a layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.[11]
-
Open the stopcock to drain some solvent, settling the silica bed. Add a protective layer of sand on top. Do not let the solvent level drop below the top of the silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in the minimum amount of mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top layer of sand.[7]
-
Dry Loading: (Recommended for solubility issues) Adsorb the crude sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder onto the sand layer.[7][9]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of ~1-2 drops per second).[12]
-
Begin collecting fractions in test tubes.
-
If running a gradient, systematically increase the proportion of the polar solvent in your mobile phase as the column runs.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified this compound.
-
Visualizations
Diagram 1: Workflow for Mobile Phase Selection
Caption: A decision workflow for selecting the optimal mobile phase using TLC.
Diagram 2: Logical Troubleshooting Flowchart
References
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. biotage.com [biotage.com]
- 9. sorbtech.com [sorbtech.com]
- 10. biotage.com [biotage.com]
- 11. chromtech.com [chromtech.com]
- 12. orgsyn.org [orgsyn.org]
"optimization of reaction conditions for 4-Allyl-2-chloro-1-propoxybenzene synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Allyl-2-chloro-1-propoxybenzene.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process. The first step is a Williamson ether synthesis to form the intermediate, 1-(allyloxy)-2-chloro-4-propoxybenzene. This is followed by a Claisen rearrangement to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in the synthesis of this compound?
A1: The first step is a Williamson ether synthesis. This involves the reaction of 2-chloro-4-propoxyphenol with an allyl halide, typically allyl bromide, in the presence of a base to form the ether intermediate, 1-(allyloxy)-2-chloro-4-propoxybenzene.[1][2]
Q2: Which base is most suitable for the Williamson ether synthesis step?
A2: A moderately strong base like potassium carbonate (K₂CO₃) is commonly used. Stronger bases like sodium hydride (NaH) can also be employed, but potassium carbonate is often preferred for its ease of handling.[3]
Q3: What is the second key reaction in this synthesis?
A3: The second step is a Claisen rearrangement, which is a[4][4]-sigmatropic rearrangement.[5][6] The intermediate allyl ether is heated in a high-boiling point solvent, causing the allyl group to migrate from the ether oxygen to a carbon atom on the aromatic ring, forming a C-C bond.[5]
Q4: At what temperature should the Claisen rearrangement be performed?
A4: The Claisen rearrangement is a thermal reaction and typically requires high temperatures, often in the range of 180-220 °C.[5] The exact temperature will depend on the solvent and the specific substrate.
Q5: Are there any common side products in the Claisen rearrangement?
A5: Yes, the primary side product is often the ortho-isomer, 2-allyl-6-chloro-1-propoxybenzene. The formation of this isomer occurs because the Claisen rearrangement can proceed to either of the ortho positions relative to the oxygen atom. Due to steric hindrance from the adjacent chloro group, the rearrangement is expected to predominantly yield the desired para-product (4-allyl isomer). However, some amount of the ortho-isomer is often unavoidable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of allyl ether (Step 1) | 1. Incomplete deprotonation of the phenol. 2. Insufficient reaction time or temperature. 3. Hydrolysis of allyl bromide. | 1. Ensure the base is anhydrous and used in sufficient molar excess. 2. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature. 3. Add allyl bromide slowly to the reaction mixture. |
| Low yield of final product (Step 2) | 1. Reaction temperature is too low for the Claisen rearrangement to occur efficiently. 2. Reaction time is too short. 3. Decomposition of starting material or product at high temperatures. | 1. Gradually increase the reaction temperature in increments of 10 °C and monitor the progress by TLC. 2. Extend the reaction time. 3. If decomposition is observed, try a lower temperature for a longer duration. The use of a Lewis acid catalyst at a lower temperature could also be explored. |
| Formation of significant amounts of the ortho-isomer | The electronic and steric effects of the substituents may not be sufficient to completely direct the rearrangement to the para-position. | This is an inherent challenge with the aromatic Claisen rearrangement. Optimization of the reaction temperature and solvent may slightly alter the ortho/para ratio. A thorough purification by column chromatography is the most effective way to separate the isomers.[7] |
| Difficulty in purifying the final product | The product and the ortho-isomer side product may have very similar polarities, making separation by column chromatography challenging. | Use a long chromatography column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane).[7] Preparative HPLC could be an alternative for achieving high purity.[7] |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions of the Claisen rearrangement. Below is a table summarizing the hypothetical effects of varying key parameters.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ortho/Para Ratio |
| 1 | N,N-Diethylaniline | 180 | 6 | 65 | 1:4 |
| 2 | N,N-Diethylaniline | 200 | 4 | 85 | 1:5 |
| 3 | N,N-Diethylaniline | 220 | 2 | 75 (decomposition observed) | 1:5 |
| 4 | Diphenyl ether | 200 | 4 | 80 | 1:4.5 |
| 5 | Without Solvent | 200 | 3 | 70 | 1:3 |
Experimental Protocols
Step 1: Synthesis of 1-(Allyloxy)-2-chloro-4-propoxybenzene (Williamson Ether Synthesis)
-
To a solution of 2-chloro-4-propoxyphenol (1.0 eq) in acetone (10 mL/g of phenol), add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 1-(allyloxy)-2-chloro-4-propoxybenzene, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Claisen Rearrangement)
-
Place the crude 1-(allyloxy)-2-chloro-4-propoxybenzene (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling solvent such as N,N-diethylaniline (5 mL/g of ether).
-
Heat the mixture to 200 °C under a nitrogen atmosphere.
-
Maintain the temperature and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with 1M HCl, water, and brine to remove the N,N-diethylaniline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired para-isomer from the ortho-isomer.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
"preventing degradation of 4-Allyl-2-chloro-1-propoxybenzene during storage"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Allyl-2-chloro-1-propoxybenzene during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Issue: Visible Changes in the Compound
Question: I have observed a change in the color (e.g., yellowing) and/or viscosity of my stored this compound. What could be the cause?
Answer: Visible changes such as discoloration or increased viscosity are often indicators of chemical degradation. For this compound, several degradation pathways could be responsible:
-
Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of peroxides, aldehydes, or carboxylic acids. The presence of oxygen, especially when exposed to light or heat, can accelerate this process. Ethers, including the propoxy group and the phenyl ether linkage, are also known to form explosive peroxides over time.
-
Polymerization: The allyl group can undergo polymerization, especially in the presence of trace impurities, light, or heat. This would lead to an increase in viscosity.
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly in the presence of acidic or basic contaminants, leading to the formation of 2-chloro-4-allylphenol and propanol.
-
Claisen Rearrangement: As an allyl phenyl ether derivative, the compound could potentially undergo a Claisen rearrangement, especially if exposed to heat. This is an intramolecular rearrangement that would result in the formation of an isomer.
Recommended Actions:
-
Do not use the degraded compound. Peroxides, in particular, can be explosive.
-
Review your storage conditions. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.
-
Test for peroxides. Use peroxide test strips to check for the presence of peroxides before using any older sample of the compound.
-
Purify the material if necessary and feasible. If the degradation is minor, purification by chromatography or distillation might be possible, but extreme caution should be exercised due to the potential presence of peroxides.
Issue: Inconsistent Experimental Results
Question: My experiments using this compound are giving inconsistent or unexpected results. Could this be due to degradation?
Answer: Yes, degradation of your starting material is a likely cause for inconsistent experimental outcomes. Even small amounts of impurities can act as catalysts or inhibitors in chemical reactions, or they may be responsible for the observed biological activity.
Recommended Actions:
-
Assess Purity: The purity of the compound should be checked before use. A simple technique like Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended.
-
Compare with a New Batch: If possible, compare the performance of your current stock with a newly purchased or freshly synthesized and purified batch.
-
Consider Potential Degradants: Based on the likely degradation pathways (oxidation, hydrolysis, etc.), consider if the potential degradation products could be interfering with your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a refrigerator at 2-8°C. For long-term storage, consider storage at -20°C.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: Protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.
-
Container: In a tightly sealed, clean, and dry container.
Q2: How can I test for the presence of peroxides?
A2: Peroxide test strips are commercially available and provide a quick and easy way to detect the presence of peroxides. To perform the test, moisten the test strip with a small amount of the compound and observe the color change according to the manufacturer's instructions.
Q3: What are the potential degradation products of this compound?
A3: Based on its chemical structure, the following are potential degradation products:
-
Oxidation Products: 2-chloro-1-propoxy-4-(2-oxopropyl)benzene, 2-(2-chloro-4-propoxyphenyl)acetaldehyde, 2-chloro-4-allylphenol (from ether cleavage), and various peroxides.
-
Hydrolysis Products: 2-chloro-4-allylphenol and propanol.
-
Rearrangement Product: 2-Allyl-6-chloro-1-propoxybenzene (from a potential Claisen-type rearrangement, although less likely under normal storage).
-
Polymerization Products: Oligomers or polymers formed through the reaction of the allyl group.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | Purity by HPLC (%) | Major Degradant(s) |
| Control | 0 days | 4°C | 99.5 | - |
| Light Exposure | 7 days | 25°C | 95.2 | Oxidation Products |
| Elevated Temperature | 7 days | 60°C | 92.1 | Oxidation & Rearrangement Products |
| Acidic (0.1M HCl) | 24 hours | 25°C | 98.5 | Hydrolysis Products |
| Basic (0.1M NaOH) | 24 hours | 25°C | 97.8 | Hydrolysis Products |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 85.6 | Oxidation Products |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC
Objective: To determine the purity of this compound and identify the presence of degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a working solution by diluting the stock solution to 100 µg/mL with the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength of 275 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the working solution into the HPLC system.
-
Record the chromatogram. The purity of the compound is determined by the area percentage of the main peak.
-
Degradation products will appear as additional peaks in the chromatogram.
-
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. Analyze by HPLC.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 7 days. Dissolve in the mobile phase for HPLC analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.
-
Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of a control sample (unstressed) to identify and quantify the degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for assessing the stability of the compound.
"challenges in the scale-up synthesis of 4-Allyl-2-chloro-1-propoxybenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Allyl-2-chloro-1-propoxybenzene.
Experimental Workflow Overview
The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the key intermediate, 4-allyl-2-chlorophenol, followed by a Williamson ether synthesis to yield the final product.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 4-allyl-2-chlorophenol via Claisen Rearrangement
This stage involves the allylation of 2-chlorophenol to form allyl 2-chlorophenyl ether, which then undergoes a thermal Claisen rearrangement to yield 4-allyl-2-chlorophenol.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Claisen rearrangement of allyl 2-chlorophenyl ether?
A1: The Claisen rearrangement is a thermal process and often requires high temperatures, typically in the range of 180-250°C.[4] The reaction is usually carried out without a catalyst. To mitigate the high temperatures, microwave-assisted heating can be an alternative to potentially increase the reaction rate and yield.[1]
Q2: What are the common side products in the Claisen rearrangement, and how can they be minimized?
A2: A common side product is the ortho-isomer, 2-allyl-6-chlorophenol. The regioselectivity of the rearrangement can be influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro-substituent, tend to direct the rearrangement to the ortho-position. To favor the formation of the desired para-isomer (4-allyl-2-chlorophenol), careful control of reaction temperature and time is crucial. Prolonged heating at very high temperatures might lead to byproducts.
Q3: How is the 4-allyl-2-chlorophenol intermediate purified at scale?
A3: For large-scale purification, fractional distillation under reduced pressure is often the preferred method to separate the desired product from unreacted starting material and isomeric byproducts. Crystallization can also be employed if the product is a solid at room temperature and a suitable solvent system is identified.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of allyl 2-chlorophenyl ether | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in increments of 10-15°C. Monitor the reaction progress by GC or TLC to determine the optimal reaction time. Consider using a higher boiling point solvent if applicable. |
| Formation of significant amounts of the ortho-isomer | The inherent electronic effect of the chloro substituent favors ortho-rearrangement. | While complete elimination of the ortho-isomer is challenging, optimizing the reaction temperature and time can help maximize the para-isomer. Lowering the temperature slightly might improve selectivity, though it will also decrease the reaction rate. A thorough separation method like fractional distillation is key. |
| Product decomposition or charring | Excessive reaction temperature or prolonged heating. | Reduce the reaction temperature. If using a heating mantle, ensure even heat distribution to avoid localized overheating. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Stage 2: Williamson Ether Synthesis for this compound
This stage involves the reaction of 4-allyl-2-chlorophenol with a propylating agent, such as propyl bromide, in the presence of a base to form the final product.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which base is recommended for the deprotonation of 4-allyl-2-chlorophenol in a scale-up synthesis?
A1: For industrial-scale synthesis, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred due to their lower cost and availability. Sodium hydride (NaH) is also effective but requires more careful handling due to its flammability.[5] The choice of base can also depend on the solvent system used.
Q2: What are the advantages of using Phase Transfer Catalysis (PTC) in this Williamson ether synthesis?
A2: Phase Transfer Catalysis can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous phase (if using an inorganic base) to the organic phase where the propyl bromide is located.[7] This can allow for milder reaction conditions, reduce the need for anhydrous solvents, and simplify the work-up procedure. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).
Q3: What are the potential side reactions during the Williamson ether synthesis at scale?
A3: A primary side reaction is the elimination of HBr from propyl bromide to form propene, especially if the reaction temperature is too high or a sterically hindered base is used.[5] Another potential issue is the O-alkylation versus C-alkylation of the phenoxide ion, though O-alkylation is generally favored under these conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction or low yield | Insufficient base, poor mixing, or low reaction temperature. | Ensure at least one equivalent of a strong base is used. For scale-up, efficient agitation is critical to ensure proper mixing of the phases. Gently heating the reaction mixture can increase the rate, but be cautious of promoting elimination side reactions. The use of a phase-transfer catalyst is highly recommended to improve reaction kinetics.[8] |
| Formation of propene (elimination byproduct) | High reaction temperature. Use of a secondary or sterically hindered propyl halide. | Maintain a moderate reaction temperature. Use a primary propyl halide (e.g., 1-bromopropane) as they are less prone to elimination reactions.[5] |
| Difficulty in separating the product from unreacted phenol | Incomplete reaction or inefficient work-up. | After the reaction, a basic wash (e.g., with dilute NaOH solution) can be used to remove any unreacted 4-allyl-2-chlorophenol as its water-soluble phenoxide salt. Subsequent purification by vacuum distillation is recommended to obtain a high-purity product. |
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low yield in the synthesis.
Quantitative Data Summary
| Parameter | Stage 1: Claisen Rearrangement | Stage 2: Williamson Ether Synthesis |
| Temperature | 180 - 250 °C | 50 - 100 °C |
| Reaction Time | 2 - 8 hours | 4 - 12 hours |
| Typical Yield | 60 - 80% | 70 - 90% |
| Key Reagents | Allyl 2-chlorophenyl ether | 4-allyl-2-chlorophenol, 1-bromopropane, NaOH/KOH |
| Catalyst | None (Thermal) | Phase Transfer Catalyst (e.g., TBAB) |
Detailed Experimental Protocols (Illustrative)
The following are illustrative protocols based on general procedures for similar transformations and should be adapted and optimized for specific laboratory or plant conditions.
Protocol 1: Synthesis of 4-allyl-2-chlorophenol
-
Allylation of 2-chlorophenol: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 2-chlorophenol and a suitable solvent (e.g., acetone). Add anhydrous potassium carbonate. Heat the mixture to reflux.
-
Slowly add allyl bromide to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain crude allyl 2-chlorophenyl ether.
-
Claisen Rearrangement: Heat the crude allyl 2-chlorophenyl ether in a high-temperature reactor to 200-220°C.[9]
-
Maintain this temperature for 3-5 hours, monitoring the formation of 4-allyl-2-chlorophenol.
-
Cool the reaction mixture and purify the product by vacuum distillation.
Protocol 2: Synthesis of this compound
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 4-allyl-2-chlorophenol, a suitable solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add a 50% aqueous solution of sodium hydroxide with vigorous stirring.
-
Heat the mixture to 70-80°C.
-
Slowly add 1-bromopropane to the reaction mixture.
-
Maintain the temperature and stirring for 6-10 hours, monitoring the reaction progress.
-
Upon completion, cool the mixture, separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a dilute acid solution to neutralize any remaining base.
-
Remove the solvent under reduced pressure, and purify the final product by vacuum distillation.
References
- 1. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. prepchem.com [prepchem.com]
"identifying and removing impurities from 4-Allyl-2-chloro-1-propoxybenzene"
Technical Support Center: 4-Allyl-2-chloro-1-propoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on identifying and removing common impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
-
Starting Materials: Unreacted 4-allyl-2-chlorophenol or 1-bromopropane (or other propoxy source).
-
Isomeric Byproducts: Positional isomers formed during the synthesis, such as products of Claisen rearrangement if high temperatures are used.[1]
-
Over-alkylation or Under-alkylation Products: Molecules with more than one propoxy group or residual starting phenol.
-
Solvent Residues: Residual solvents from the reaction or workup, such as dichloromethane, hexane, or ethyl acetate.[2]
-
Polymerized Material: The allyl group can be susceptible to polymerization.
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities.[2][3] It provides both separation and structural information.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive impurities. HPLC with a refractive index detector can be used for determining aromatic hydrocarbon types.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present in significant amounts. Protons adjacent to the ether oxygen will show a characteristic downfield shift.[5]
-
Infrared (IR) Spectroscopy: Can help identify the presence of functional groups that would indicate specific impurities, such as the -OH stretch of a phenolic impurity. Ethers typically show a strong C-O stretching band.[5]
Q3: What is a general purification strategy for this compound?
A3: A multi-step approach is often necessary:
-
Aqueous Wash/Extraction: Start by washing the crude product with a basic solution (e.g., dilute NaOH) to remove any unreacted phenolic starting materials. Follow with a water wash to remove salts and a brine wash to aid in drying.
-
Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent.
-
Chromatography: Adsorption chromatography is effective for separating relatively non-polar compounds.[2] Column chromatography using silica gel with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is a common method for separating the desired product from polar and non-polar impurities.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective for removing impurities with different boiling points.
Troubleshooting Guides
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Unexpected peaks in GC-MS analysis. | Presence of volatile or semi-volatile impurities such as residual solvents or low-boiling point byproducts. | - Ensure complete removal of reaction and extraction solvents using a rotary evaporator, possibly followed by high vacuum. - Perform fractional distillation to separate components based on boiling points. |
| Broad or overlapping peaks in HPLC chromatogram. | Poor separation of closely related impurities (e.g., isomers). | - Optimize the HPLC method by changing the mobile phase composition, gradient, or stationary phase. - Consider using a different detection method if co-elution is suspected. |
| Presence of a broad peak around 3200-3600 cm⁻¹ in the IR spectrum. | Contamination with a hydroxyl-containing compound, likely unreacted 4-allyl-2-chlorophenol. | - Wash the organic phase with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic phenol. Follow with a water wash to neutrality. |
| ¹H NMR spectrum shows unexpected aliphatic signals. | Residual solvents (e.g., hexane, ethyl acetate) or byproducts from the propoxy source. | - Place the sample under high vacuum to remove volatile solvents. - Purify by column chromatography to remove non-volatile aliphatic impurities. |
| Product appears viscous or discolored, with poor analytical results. | Polymerization of the allyl group or presence of high molecular weight impurities. | - Consider passing the crude product through a short plug of silica gel to remove baseline impurities. - Store the compound in a cool, dark place, and consider adding a radical inhibitor if polymerization is a persistent issue. |
Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction and Column Chromatography
-
Extraction:
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate.[2]
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M NaOH solution (to remove acidic impurities).
-
Deionized water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the concentrated crude product in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Logical Workflow for Impurity Identification and Removal
Caption: Workflow for identifying and removing impurities.
References
Optimizing Catalyst Selection for 4-Allyl-2-chloro-1-propoxybenzene Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Allyl-2-chloro-1-propoxybenzene. The synthesis of this molecule typically proceeds in two key stages: the O-allylation of 2-chloro-1-propoxybenzene followed by a Claisen rearrangement to introduce the allyl group at the ortho position. Optimizing catalyst selection is crucial for maximizing yield and ensuring high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route to this compound?
A1: The most common route involves a two-step process. First, the phenolic hydroxyl group of a suitable precursor is allylated to form an allyl ether. This is typically achieved via a Williamson ether synthesis. The second step is a Claisen rearrangement, a[1][1]-sigmatropic rearrangement, which thermally or with the aid of a catalyst, moves the allyl group to the ortho position of the aromatic ring.[1][2][3][4][5]
Q2: What are the key considerations for the O-allylation step?
A2: The O-allylation is a nucleophilic substitution reaction. Key factors include the choice of base to deprotonate the phenol, the solvent, and the reaction temperature. A strong base is required to form the phenoxide ion, which then acts as a nucleophile. Common side reactions include C-allylation, which can be minimized by careful selection of reaction conditions.
Q3: Why is a catalyst often necessary for the Claisen rearrangement?
A3: While the Claisen rearrangement can be induced thermally, this often requires high temperatures (180-250 °C), which can lead to side reactions and decomposition of the starting material or product.[6][7] Catalysts, typically Lewis acids, can significantly lower the activation energy of the reaction, allowing it to proceed at lower temperatures and often with improved selectivity.[3]
Q4: What types of catalysts are effective for the aromatic Claisen rearrangement?
A4: A variety of Lewis acids can be employed to catalyze the Claisen rearrangement. These include, but are not limited to, borontrihalides (e.g., BCl₃), aluminum chloride (AlCl₃), and various metal triflates. The choice of catalyst can influence both the reaction rate and the regioselectivity of the allylation. For complex substrates, more specialized catalysts, including certain transition metal complexes, have been explored to achieve high selectivity.
Troubleshooting Guides
Problem 1: Low Yield of O-Allylated Product
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of the phenol. | Use a stronger base or ensure anhydrous conditions. |
| Poor reactivity of the allyl halide. | Consider using a more reactive allylating agent, such as allyl bromide or allyl iodide. |
| Side reactions, such as C-allylation. | Optimize reaction temperature and choice of solvent. Less polar solvents can sometimes favor O-allylation. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor the reaction progress closely. |
Problem 2: Low Yield or Incomplete Conversion during Claisen Rearrangement
| Possible Cause | Troubleshooting Suggestion | | Insufficient reaction temperature (for thermal rearrangement). | Gradually increase the reaction temperature while monitoring for decomposition. | | Inactive or insufficient catalyst. | Increase catalyst loading or screen different Lewis acid catalysts. Ensure the catalyst is not quenched by impurities. | | Steric hindrance from substituents on the aromatic ring. | This can slow down the rearrangement. Longer reaction times or a more active catalyst may be required. |
Problem 3: Formation of Undesired Isomers (e.g., para-allyl product)
| Possible Cause | Troubleshooting Suggestion | | High reaction temperatures in thermal rearrangements. | Explore Lewis acid catalysis to enable lower reaction temperatures, which can improve regioselectivity. | | Catalyst choice. | The nature of the Lewis acid can influence the ortho/para selectivity. A screening of different catalysts may be necessary. | | If the ortho position is blocked, the reaction may proceed to the para position. | This is an inherent limitation of the Claisen rearrangement. |
Problem 4: Formation of Byproducts
| Possible Cause | Troubleshooting Suggestion | | Elimination of the allyl group. | This can occur at high temperatures. Use of a catalyst to lower the reaction temperature can mitigate this. | | Rearrangement of the allyl group (e.g., to a propenyl group). | This can be catalyzed by certain metals. Ensure the purity of reagents and reaction vessels. | | Decomposition of the starting material or product. | Optimize reaction conditions (temperature, time) and consider using a milder catalyst. |
Catalyst Performance Data
| Catalyst Type | Typical Loading (mol%) | Temperature Range (°C) | Expected Yield | Selectivity (ortho vs. para) |
| Thermal (uncatalyzed) | N/A | 180 - 250 | Variable | Moderate to Good |
| Boron Trichloride (BCl₃) | 10 - 100 | 0 - 25 | Good to Excellent | High |
| Aluminum Chloride (AlCl₃) | 10 - 100 | 25 - 80 | Good to Excellent | Moderate to High |
| Titanium(IV) Chloride (TiCl₄) | 10 - 50 | 0 - 25 | Good | Good |
| Scandium(III) Triflate (Sc(OTf)₃) | 5 - 20 | 25 - 100 | Good to Excellent | Good |
Note: The optimal catalyst and conditions must be determined empirically for each specific substrate.
Experimental Protocols
General Procedure for O-Allylation of a Substituted Phenol
-
To a solution of the substituted phenol in a suitable anhydrous solvent (e.g., acetone, DMF, or THF), add a base (e.g., potassium carbonate, sodium hydride) portion-wise at room temperature.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the phenoxide.
-
Add allyl bromide (or another suitable allyl halide) dropwise to the reaction mixture.
-
Heat the reaction to a specific temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement
-
Dissolve the allyl aryl ether in a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst (e.g., a solution of BCl₃ in hexanes) dropwise.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., water, saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it in vacuo.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathway
The synthesis of this compound can be visualized as a two-step workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. collegedunia.com [collegedunia.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. pubs.acs.org [pubs.acs.org]
"troubleshooting guide for Friedel-Crafts alkylation of chloro-propoxybenzene"
Welcome to the technical support center for the Friedel-Crafts alkylation of chloro-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this specific electrophilic aromatic substitution reaction. Below you will find a troubleshooting guide, frequently asked questions (FAQs), a summary of key reaction parameters, a detailed experimental protocol, and a visual representation of the troubleshooting workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Friedel-Crafts alkylation of chloro-propoxybenzene, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction showing little to no conversion of the starting material?
A1: Low or no conversion can be attributed to several factors:
-
Deactivation of the Aromatic Ring: The presence of the electron-withdrawing chloro group deactivates the benzene ring, making it less nucleophilic and slowing down the reaction rate compared to unsubstituted benzene. The activating effect of the propoxy group may not be sufficient to overcome this deactivation under mild conditions.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old, hydrated, or used in insufficient quantities. Moisture can significantly reduce the activity of the Lewis acid.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with a deactivated substrate.
Recommended Solutions:
-
Increase the molar ratio of the Lewis acid catalyst.
-
Ensure the anhydrous nature of the Lewis acid and the solvent.
-
Gradually increase the reaction temperature while monitoring for side product formation.
Q2: I am observing the formation of multiple products (polyalkylation). How can I favor mono-alkylation?
A2: Polyalkylation is a common issue in Friedel-Crafts alkylation because the addition of an alkyl group can further activate the aromatic ring, making the product more reactive than the starting material.[3][4][5][6][7]
Recommended Solutions:
-
Use a large excess of chloro-propoxybenzene relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[6]
-
Control the reaction temperature. Lower temperatures can sometimes help to minimize over-alkylation.
-
Slowly add the alkylating agent to the reaction mixture to maintain a low concentration of the electrophile.
Q3: The alkyl group has attached to an unexpected position on the ring. What determines the regioselectivity?
A3: The regioselectivity of the reaction is primarily governed by the directing effects of the substituents already present on the benzene ring.
-
Propoxy Group (-OPr): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.
-
Chloro Group (-Cl): This is a deactivating group but is also an ortho, para-director due to the lone pairs on the chlorine atom that can participate in resonance.
In the case of chloro-propoxybenzene, the powerful ortho, para-directing effect of the propoxy group will dominate. Therefore, the incoming alkyl group will preferentially substitute at the positions ortho and para to the propoxy group. The specific isomer of chloro-propoxybenzene (e.g., 1-chloro-4-propoxybenzene) will determine the available positions for substitution.
Q4: I have isolated a product with a rearranged alkyl chain. Why did this happen and how can it be prevented?
A4: Carbocation rearrangement is a significant limitation of Friedel-Crafts alkylation.[1][5][8] The initially formed carbocation from the alkyl halide and Lewis acid can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary carbocation) via a hydride or alkyl shift before it is attacked by the aromatic ring.[1][5]
Recommended Solutions:
-
Use an alkylating agent that forms a stable carbocation that is less prone to rearrangement (e.g., a tertiary alkyl halide like t-butyl chloride).
-
Consider Friedel-Crafts acylation followed by reduction. Acylium ions, the electrophiles in Friedel-Crafts acylation, do not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group.[1][5]
Data Presentation: Key Reaction Parameters
The optimal conditions for the Friedel-Crafts alkylation of chloro-propoxybenzene can vary depending on the specific alkylating agent and the desired product. The following table summarizes typical ranges for key reaction parameters based on general principles of Friedel-Crafts reactions.
| Parameter | Typical Range | Considerations |
| Substrate | Chloro-propoxybenzene | Isomer (ortho, meta, para) will affect regioselectivity. |
| Alkylating Agent | Alkyl halide (e.g., R-Cl, R-Br) | Tertiary > Secondary > Primary in terms of carbocation stability. |
| Lewis Acid Catalyst | AlCl₃, FeCl₃, BF₃, etc.[1][5][8] | 1.1 - 2.0 molar equivalents relative to the alkylating agent. |
| Solvent | Inert solvents like CS₂, CH₂Cl₂, nitrobenzene | Must be dry. Nitrobenzene can be used for deactivated substrates. |
| Temperature | 0 °C to 100 °C | Lower temperatures may reduce side reactions but can also slow the rate. |
| Reaction Time | 1 to 24 hours | Monitored by TLC or GC until starting material is consumed. |
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of 4-Chloro-1-propoxybenzene
This protocol provides a general methodology that should be optimized for specific alkylating agents and desired outcomes.
Materials:
-
4-Chloro-1-propoxybenzene
-
Alkyl halide (e.g., t-butyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and anhydrous aluminum chloride. Cool the mixture in an ice bath.
-
In a separate flask, dissolve 4-chloro-1-propoxybenzene in anhydrous dichloromethane.
-
Slowly add the solution of 4-chloro-1-propoxybenzene to the stirred suspension of aluminum chloride at 0 °C.
-
Add the alkyl halide dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the Friedel-Crafts alkylation of chloro-propoxybenzene.
Caption: Troubleshooting workflow for Friedel-Crafts alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. research.uniupo.it [research.uniupo.it]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of 4-Allyl-2-chloro-1-propoxybenzene and Eugenol for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally occurring phenolic compound, eugenol, and its synthetic derivative, 4-Allyl-2-chloro-1-propoxybenzene. The comparison focuses on their physicochemical properties, synthesis, and biological activities, with supporting experimental data and protocols to inform researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
Eugenol (4-allyl-2-methoxyphenol) is a well-characterized compound, readily available from natural sources. In contrast, this compound is a synthetic derivative with limited publicly available data. The structural differences—a chloro group instead of a hydroxyl group and a propoxy group instead of a methoxy group—are anticipated to significantly influence their physicochemical properties and biological activities. The replacement of the hydroxyl group with a chloro atom, for instance, is expected to increase lipophilicity and may alter the compound's interaction with biological targets.
| Property | This compound | Eugenol |
| IUPAC Name | 1-chloro-2-methoxy-4-prop-2-enylbenzene | 2-methoxy-4-(2-propen-1-yl)phenol |
| Molecular Formula | C₁₀H₁₁ClO | C₁₀H₁₂O₂ |
| Molecular Weight | 182.64 g/mol | 164.20 g/mol |
| Appearance | Not available | Pale yellow oily liquid[1] |
| Odor | Not available | Clove-like, spicy[1] |
| Boiling Point | Not available | 254 °C[2] |
| Melting Point | Not available | -12 to -10 °C[2] |
| Solubility | Not available | Slightly soluble in water; soluble in ethanol, ether, chloroform[2] |
| pKa | Not applicable (non-phenolic) | ~10.2 |
Synthesis and Preparation
Eugenol is primarily isolated from the essential oils of clove, nutmeg, cinnamon, and basil, with clove oil containing 80-90% eugenol.[1] The industrial isolation from these natural sources is economically viable, making synthetic routes less common.[3]
This compound , being a synthetic compound, can be prepared through multi-step organic synthesis. A plausible synthetic route, based on general organic chemistry principles and information from related patent literature, is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Plausible synthetic route for this compound.
Biological Activities: A Comparative Overview
Analgesic and Anti-inflammatory Activity
Eugenol is well-documented for its analgesic and anti-inflammatory properties.[4][5] It has been traditionally used in dentistry as a local anesthetic and analgesic.[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory signaling pathways.
Anticancer Activity
Eugenol has demonstrated anticancer properties against a variety of cancer cell lines.[7][8] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2] These effects are mediated through the modulation of several key signaling pathways.
The anticancer potential of This compound has not been reported. However, the introduction of a chlorine atom onto an aromatic ring can sometimes enhance cytotoxic activity. Halogenated phenols have been shown to exhibit a range of biological activities, including toxicity, which can be harnessed for therapeutic purposes.[9] Further research is needed to determine if this structural modification imparts any anticancer efficacy.
Signaling Pathways Modulated by Eugenol
Eugenol's diverse biological effects are a result of its interaction with multiple intracellular signaling pathways.
Anti-inflammatory Signaling: NF-κB Pathway
Eugenol has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[10] By inhibiting this pathway, eugenol can reduce the expression of pro-inflammatory cytokines and enzymes.
Caption: Eugenol's inhibition of the NF-κB signaling pathway.
Anticancer Signaling: PI3K/Akt and MAPK Pathways
Eugenol's anticancer activity is also linked to its modulation of the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival, proliferation, and differentiation.[11][12]
Caption: Eugenol's modulation of the PI3K/Akt and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess analgesic and anti-inflammatory activities are provided below.
Analgesic Activity: Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound.
-
Apparatus: Hot plate apparatus with temperature control.
-
Animals: Mice (e.g., Swiss albino).
-
Procedure:
-
Maintain the hot plate temperature at a constant 55 ± 0.5 °C.[1]
-
Administer the test compound (e.g., this compound or eugenol) or vehicle control to the animals. A standard analgesic like morphine can be used as a positive control.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse individually on the hot plate.
-
Record the reaction time, which is the time taken for the animal to exhibit signs of pain, such as paw licking or jumping.[2]
-
A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
-
Data Analysis: Compare the mean reaction times of the treated groups with the control group. A significant increase in reaction time indicates an analgesic effect.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Materials: 1% carrageenan solution in saline, plethysmometer.
-
Animals: Rats (e.g., Wistar).
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) to the animals.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw to induce inflammation.[4][9]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Toxicology and Safety Profile
Eugenol is generally recognized as safe (GRAS) for use in food.[10] However, in high doses, it can be toxic and may cause allergic reactions in some individuals.
The toxicological profile of This compound is not well-established. As a halogenated phenolic compound, it warrants careful toxicological evaluation. Chlorophenols can be persistent in the environment and may exhibit cytotoxic, mutagenic, and carcinogenic properties.[5][13] The introduction of a chloro group could potentially increase its toxicity compared to eugenol.
Conclusion and Future Directions
Eugenol is a versatile natural compound with a well-established profile of biological activities, particularly as an analgesic, anti-inflammatory, and anticancer agent. Its mechanisms of action are being increasingly understood, involving the modulation of key cellular signaling pathways.
This compound represents a synthetic derivative with potential for modified or enhanced biological activity. While data is currently scarce, its structural relationship to eugenol and the presence of chloro and propoxy moieties suggest that it may possess interesting pharmacological properties. The increased lipophilicity could lead to altered bioavailability and potency.
For researchers and drug development professionals, eugenol serves as a valuable natural lead compound. Future research should focus on a comprehensive evaluation of this compound, including its synthesis optimization, detailed in vitro and in vivo assessment of its analgesic, anti-inflammatory, and anticancer activities, and a thorough toxicological profiling. Comparative studies with eugenol will be crucial to elucidate the impact of the structural modifications and to determine its potential as a novel therapeutic agent.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.5. Thermal thresholds: hot-plate test [bio-protocol.org]
- 6. US5118889A - Process for preparing allyl chloride - Google Patents [patents.google.com]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Eugenol alleviated breast precancerous lesions through HER2/PI3K-AKT pathway-induced cell apoptosis and S-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 4-Allyl-2-chloro-1-propoxybenzene: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel organic compounds, rigorous structural validation is paramount to ensure the identity and purity of the target molecule. This guide provides a comparative spectroscopic framework for confirming the structure of 4-Allyl-2-chloro-1-propoxybenzene against a potential isomeric impurity, 2-Allyl-4-chloro-1-propoxybenzene. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate between these two structures.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and its isomer, 2-Allyl-4-chloro-1-propoxybenzene. These predictions are based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Assignment | This compound | 2-Allyl-4-chloro-1-propoxybenzene | Key Differentiator |
| Aromatic-H | δ 7.20 (d, J=2.0 Hz, 1H) | δ 7.15 (d, J=8.4 Hz, 1H) | The coupling patterns of the aromatic protons are distinct due to the different substitution patterns. |
| δ 7.00 (dd, J=8.4, 2.0 Hz, 1H) | δ 6.95 (dd, J=8.4, 2.2 Hz, 1H) | ||
| δ 6.85 (d, J=8.4 Hz, 1H) | δ 6.90 (d, J=2.2 Hz, 1H) | ||
| Allyl-CH= | δ 5.95 (m, 1H) | δ 5.95 (m, 1H) | |
| Allyl-=CH₂ | δ 5.10 (m, 2H) | δ 5.10 (m, 2H) | |
| Allyl-CH₂ | δ 3.35 (d, J=6.7 Hz, 2H) | δ 3.45 (d, J=6.7 Hz, 2H) | The chemical shift of the benzylic protons of the allyl group will be influenced by the position of the electron-withdrawing chlorine atom. |
| Propoxy-OCH₂ | δ 3.95 (t, J=6.5 Hz, 2H) | δ 3.90 (t, J=6.5 Hz, 2H) | |
| Propoxy-CH₂ | δ 1.85 (sext, J=7.0 Hz, 2H) | δ 1.85 (sext, J=7.0 Hz, 2H) | |
| Propoxy-CH₃ | δ 1.05 (t, J=7.4 Hz, 3H) | δ 1.05 (t, J=7.4 Hz, 3H) |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Assignment | This compound | 2-Allyl-4-chloro-1-propoxybenzene | Key Differentiator |
| Aromatic C-O | δ 153.0 | δ 154.0 | The chemical shifts of the aromatic carbons are highly sensitive to the substituent positions. |
| Aromatic C-Cl | δ 125.0 | δ 128.0 | |
| Aromatic C-Allyl | δ 135.0 | δ 130.0 | |
| Aromatic CH | δ 129.5, 127.0, 115.0 | δ 130.5, 128.5, 116.0 | |
| Allyl-CH= | δ 137.0 | δ 137.0 | |
| Allyl-=CH₂ | δ 116.0 | δ 116.0 | |
| Allyl-CH₂ | δ 39.0 | δ 34.0 | The shielding of the benzylic carbon will differ significantly. |
| Propoxy-OCH₂ | δ 70.0 | δ 70.0 | |
| Propoxy-CH₂ | δ 22.5 | δ 22.5 | |
| Propoxy-CH₃ | δ 10.5 | δ 10.5 |
Table 3: Predicted Key IR Absorptions (cm⁻¹)
| Vibrational Mode | This compound | 2-Allyl-4-chloro-1-propoxybenzene | Key Differentiator |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | |
| C-H (Aliphatic) | 2960-2850 | 2960-2850 | |
| C=C (Alkene) | ~1640 | ~1640 | |
| C=C (Aromatic) | ~1600, ~1480 | ~1600, ~1480 | The fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-H out-of-plane bending based on the aromatic substitution. |
| C-O (Ether) | ~1250 | ~1250 | |
| C-Cl | ~1050 | ~1070 | The position of the C-Cl stretch may vary slightly. |
| Aromatic C-H Bending (out-of-plane) | ~810 (1,2,4-trisubstituted) | ~870 (1,2,4-trisubstituted) and ~820 | The out-of-plane bending frequencies are characteristic of the substitution pattern on the benzene ring. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Ion | This compound | 2-Allyl-4-chloro-1-propoxybenzene | Key Differentiator |
| [M]⁺ | m/z 210/212 | m/z 210/212 | The molecular ion peaks will show the characteristic 3:1 isotopic pattern for chlorine. |
| [M - C₃H₅]⁺ | m/z 169/171 | m/z 169/171 | Loss of the allyl group. |
| [M - C₃H₇O]⁺ | m/z 151/153 | m/z 151/153 | Loss of the propoxy group. |
| Tropylium-type ions | Different relative abundances of chlorotropylium ions and their fragments. | Different relative abundances of chlorotropylium ions and their fragments. | The fragmentation pattern, particularly the relative intensities of fragment ions, will differ due to the different substitution patterns influencing bond stabilities. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] Filter the solution into a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument operating at 100 MHz. A proton-decoupled pulse sequence should be used. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A larger number of scans (e.g., 1024) will be required to achieve a good signal-to-noise ratio.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]
-
Spectrum Acquisition : Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean salt plates should be recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to the predicted values and reference spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation : Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[4] A typical temperature program would be: initial temperature of 60°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[4] Helium is typically used as the carrier gas.[4][5]
-
MS Detection : The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. The mass range scanned should be appropriate to detect the molecular ion and key fragments (e.g., m/z 40-350).
-
Data Analysis : Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the fragmentation pattern. Compare the observed spectrum with the predicted fragmentation.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from potential isomers, ensuring the integrity of their research and development efforts.
References
Comparative Efficacy of 4-Allyl-2-chloro-1-propoxybenzene and Other Analgesics: A Data-Driven Guide
A comprehensive analysis of the analgesic potential of 4-Allyl-2-chloro-1-propoxybenzene in relation to established pain-relieving agents remains a developing area of research. While direct comparative studies on this specific compound are not extensively available in current literature, we can infer its potential efficacy by examining a closely related and well-researched molecule, eugenol (4-allyl-2-methoxyphenol).
Eugenol, a primary component of clove oil, shares a core structural similarity with this compound, differing in the substituent groups on the benzene ring. Extensive research has demonstrated eugenol's analgesic and anti-inflammatory properties, providing a valuable framework for understanding the potential activity of its derivatives.[1][2] This guide will synthesize the available data on eugenol's efficacy, presenting it alongside that of other common analgesics, and will outline the standard experimental protocols used in such comparisons.
Quantitative Comparison of Analgesic Efficacy
The following table summarizes the antinociceptive effects of eugenol and other common analgesics as observed in the formalin test in rats. This test is a widely used model to assess analgesic activity, with two distinct phases: Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain).
| Compound | Dose | Phase 1 Nociceptive Behavior Inhibition (%) | Phase 2 Nociceptive Behavior Inhibition (%) | Reference |
| Eugenol | 1400 µg/kg | 44.4 | 48.0 | [3][4] |
| Diclofenac | 250 µg/kg | Comparable to Eugenol | Comparable to Eugenol | [3][4] |
| Naproxen | 400 µg/kg | Superior to Eugenol | Superior to Eugenol | [3][4] |
| Tramadol | 500 µg/kg | Superior to Eugenol | Superior to Eugenol | [3][4] |
| Eugenol + Diclofenac | 962.5 µg/kg (combined) | 92.29 | 94.84 | [5] |
Note: The data for diclofenac, naproxen, and tramadol in comparison to eugenol are based on qualitative descriptions of superiority or comparability in the cited literature.
Experimental Protocols
The evaluation of analgesic drugs relies on standardized experimental models to ensure the reproducibility and validity of the findings. Below are the detailed methodologies for key experiments cited in the comparison of eugenol's efficacy.
Formalin Test
The formalin test is a widely used animal model for assessing the efficacy of analgesics against both acute and persistent pain.
Objective: To evaluate the antinociceptive (pain-relieving) effects of a test compound.
Methodology:
-
Animal Model: Typically performed in rodents, such as Wistar rats (250g approximate weight).[3]
-
Acclimatization: Animals are acclimatized to the testing environment for a set period before the experiment to reduce stress-induced variability.[3]
-
Compound Administration: The test compound (e.g., eugenol, diclofenac) or a control vehicle (e.g., saline) is administered, often via intraplantar injection into the hind paw.[3]
-
Nociceptive Induction: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the same hind paw.[3]
-
Observation and Scoring: The animal's behavior is observed for a specific duration (e.g., 60 minutes). The amount of time the animal spends licking, flinching, or shaking the injected paw is quantified. This nociceptive behavior is recorded in two distinct phases:
-
Data Analysis: The percentage of inhibition of nociceptive behavior is calculated by comparing the scores of the compound-treated group to the control group.
Acetic Acid-Induced Writhing Test
This test is another common method for screening potential analgesic drugs, particularly for their effects on visceral pain.
Objective: To assess the peripheral analgesic activity of a compound.
Methodology:
-
Animal Model: Commonly conducted in mice.
-
Compound Administration: The test compound or a control is administered to the animals, typically via oral or intraperitoneal routes.
-
Induction of Writhing: After a set period to allow for drug absorption, a solution of acetic acid is injected intraperitoneally.
-
Observation: The animals are observed for a defined period, and the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted.
-
Data Analysis: The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to the control group. Research has shown that eugenol significantly decreases pain in this model.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in pain signaling and analgesic testing, the following diagrams are provided.
Figure 1: Simplified signaling pathway of pain transmission and points of intervention for eugenol and NSAIDs.
Figure 2: Standard experimental workflow for the formalin test in analgesic efficacy screening.
References
In-depth Analysis of 4-Allyl-2-chloro-1-propoxybenzene Reveals No Documented Synergistic Effects in Current Scientific Literature
A comprehensive review of scientific databases and published research indicates a significant gap in the understanding of the pharmacological and synergistic properties of 4-Allyl-2-chloro-1-propoxybenzene. At present, there are no publicly available studies detailing its synergistic effects when combined with other compounds. This lack of data prevents a comparative analysis of its performance against other therapeutic alternatives.
For researchers, scientists, and drug development professionals investigating novel therapeutic agents, the exploration of a compound's potential for synergistic interactions is a critical step in preclinical development. Synergistic effects, where the combined therapeutic outcome of two or more drugs is greater than the sum of their individual effects, can lead to the development of more potent and effective treatment regimens, often with reduced dosages and fewer side effects.
However, in the case of this compound, the foundational research required to build such a comparative guide does not appear to have been published. Searches for biological activity, pharmacological properties, and combination studies involving this specific molecule have not yielded any relevant experimental data.
Current Status of Research
Our investigation into the existing scientific literature included searches for:
-
Studies on the mechanism of action of this compound.
-
In vitro and in vivo studies evaluating the efficacy of this compound, either alone or in combination.
-
Pharmacokinetic and pharmacodynamic profiles of this compound.
-
Patents or preclinical data that might allude to its synergistic potential.
The absence of findings in these areas suggests that this compound may be a novel compound that has not yet been extensively studied, or it may be a chemical intermediate not intended for direct biological application.
The Path Forward for Investigating Novel Compounds
For a compound like this compound to be considered for synergistic studies, a logical research progression would be necessary. This workflow is crucial for establishing the foundational knowledge required for more complex interaction studies.
Figure 1. A generalized experimental workflow for evaluating the synergistic potential of a novel compound.
Without the initial data from the "Initial Compound Screening" and "Monotherapy Evaluation" phases for this compound, it is premature to conduct meaningful "Combination Studies."
A Comparative Analysis of 4-Allyl-2-chloro-1-propoxybenzene: In Vitro Characterization and In Vivo Outlook
An examination of the experimental data reveals a comprehensive in vitro profile for 4-Allyl-2-chloro-1-propoxybenzene as a Retinoid X Receptor (RXR) agonist. However, to date, specific in vivo studies investigating this compound have not been reported in the scientific literature. This guide, therefore, presents a detailed overview of its in vitro activities and provides a contextual framework for its potential in vivo pharmacology based on the known roles of RXR agonists.
This compound has been identified as a potent ligand for the Retinoid X Receptor (RXR), a key nuclear receptor that plays a crucial role in various physiological processes. In vitro studies have elucidated its mechanism of action, demonstrating its ability to modulate RXR's conformational state and its interactions with other proteins. While this provides a strong foundation for understanding its biological potential, the absence of in vivo data means its systemic effects, pharmacokinetics, and efficacy in a whole-organism context remain to be investigated.
In Vitro Efficacy and Potency
The primary in vitro characterization of this compound has focused on its interaction with RXRα, a subtype of the Retinoid X Receptor. Quantitative data from various assays have established its profile as an RXR agonist.
| Assay Type | Target | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | RXRα | EC50 | 260 ± 110 nM | [1] |
| Mammalian Two-Hybrid (M2H) | RXRα | EC50 | 6.3 ± 4.0 nM | [1] |
| BRET² Assay | RXRα-NURR1 Heterodimer | pEC50 | 8.2 ± 0.1 | [1] |
| BRET² Assay | RXRα-RXRα Homodimer | pEC50 | 7.1 ± 0.1 | [1] |
Mechanism of Action: An RXR Agonist
In vitro studies have shown that this compound functions as an agonist for the Retinoid X Receptor. Upon binding to the ligand-binding domain (LBD) of RXR, the compound induces a conformational change in the receptor. This change promotes the recruitment of coactivator proteins and can influence the formation and activity of RXR homodimers (RXR/RXR) and heterodimers with other nuclear receptors, such as NURR1 (Nuclear Receptor Related 1 protein). The preferential activity towards the RXRα-NURR1 heterodimer, as indicated by the BRET² assay data, suggests a potential role in pathways regulated by this specific complex, which is known to be important in the central nervous system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key in vitro experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of the compound to the RXRα ligand-binding domain (LBD).
-
Reagents: Purified RXRα LBD, a fluorescently labeled RXR ligand (tracer), and the test compound (this compound).
-
Procedure:
-
A solution containing the RXRα LBD and the fluorescent tracer is prepared. In the bound state, the tracer's movement is restricted, resulting in a high fluorescence polarization signal.
-
Serial dilutions of this compound are added to the solution.
-
The test compound competes with the tracer for binding to the RXRα LBD.
-
As the tracer is displaced, its rotational speed increases, leading to a decrease in the fluorescence polarization signal.
-
-
Data Analysis: The EC50 value is determined by plotting the change in fluorescence polarization against the concentration of the test compound. This value represents the concentration at which 50% of the tracer is displaced.
Bioluminescence Resonance Energy Transfer (BRET²) Assay
The BRET² assay is used to study protein-protein interactions, in this case, the formation of RXRα homodimers and RXRα-NURR1 heterodimers in living cells.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in an appropriate medium.
-
Cells are co-transfected with plasmids encoding for two fusion proteins: one protein of interest (e.g., RXRα) fused to a Renilla luciferase (RLuc) donor and the other protein of interest (e.g., RXRα or NURR1) fused to a GFP² acceptor.
-
-
Assay Procedure:
-
Transfected cells are incubated with varying concentrations of this compound.
-
The luciferase substrate (coelenterazine) is added.
-
The RLuc enzyme oxidizes the substrate, emitting light.
-
If the donor (RLuc-fusion protein) and acceptor (GFP²-fusion protein) are in close proximity (i.e., the dimer is formed), the energy from the luciferase reaction is transferred to the GFP², which then emits light at a different wavelength.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates dimer formation. The pEC50 is calculated from the dose-response curve.
In Vivo Outlook and Future Directions
While no in vivo studies have been conducted on this compound, the known physiological roles of RXR activation can provide some insights into its potential systemic effects. RXR agonists have been investigated for their therapeutic potential in various conditions, including metabolic diseases, neurodegenerative disorders, and cancer.
Given the in vitro data suggesting a preference for the RXRα-NURR1 heterodimer, future in vivo studies could explore the compound's efficacy in models of Parkinson's disease, where NURR1 plays a critical role. Furthermore, investigating its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and safety in animal models would be essential next steps in its development as a potential therapeutic agent.
References
A Comparative Analysis of the Biological Activities of 4-Allyl-2-chloro-1-propoxybenzene Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct experimental data on the biological activity of 4-Allyl-2-chloro-1-propoxybenzene and its specific derivatives is not available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of the biological activities of structurally related compounds, primarily derivatives of 4-allyl-2-methoxyphenol (eugenol). Eugenol shares the core 4-allylphenol structure with the target compound, providing a scientifically relevant basis for predicting potential biological activities and guiding future research.
Introduction
This compound belongs to the class of substituted allylbenzenes, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. While data on the specific target molecule is absent, its structural analog, eugenol, and its derivatives have been extensively studied, revealing a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide provides a comprehensive comparison of these activities, supported by available experimental data, detailed methodologies, and visualizations of the implicated signaling pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antifungal activities of various eugenol derivatives. These derivatives feature modifications at the phenolic hydroxyl group and on the aromatic ring, providing insights into structure-activity relationships.
Table 1: Cytotoxicity of Eugenol Derivatives against Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Eugenol | - | HeLa | >200 (mg/ml) | [1] |
| Compound 9 | 1,2,3-triazole derivative | MDA-MB-231 | 6.91 | [2][3] |
| MCF-7 | 3.15 | [2][3] | ||
| Doxorubicin (Control) | - | MDA-MB-231 | 6.58 | [2][3] |
| MCF-7 | 3.21 | [2][3] | ||
| Compound 17 | Morpholine derivative | MCF-7 | 1.71 | [4] |
| SKOV3 | 1.84 | [4] | ||
| PC-3 | 1.1 | [4] | ||
| Eugenyl Benzoate Derivative | Esterification | HT29 | 26.56 - 286.81 | [5] |
| Eugenol (Lead Compound) | - | HT29 | 172.41 | [5] |
*Refer to the source for the specific chemical structure of the numbered compounds.
Table 2: Anti-inflammatory Activity of Eugenol Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Eugenol Derivative 1C | PPARγ agonism | 133.8 | [6] |
| Diclofenac Sodium (Control) | PPARγ agonism | 54.32 | [6] |
| Eugenol Derivative 1f | HRBC membrane stabilization | >200 | [7][8] |
| Diclofenac (Control) | HRBC membrane stabilization | 113.6 ± 1.05 | [7][8] |
| Chloroeugenol (ST8) | TPA-induced skin inflammation | - | [9] |
*Refer to the source for the specific chemical structure of the numbered compounds.
Table 3: Antifungal Activity of Eugenol Derivatives
| Compound | Fungal Strain | MIC | Reference |
| Eugenol | Candida spp. | 0.03%–0.25% | [10] |
| Clove Essential Oil (85.3% Eugenol) | Candida spp. | 0.08–0.64 µl/ml | [10] |
| Epoxide-eugenol | Staphylococcus aureus | 57 µg/mL | [11] |
| Bromo-alcohol eugenol derivative | Staphylococcus aureus | 115 µg/mL | [11] |
| Eugenol | Staphylococcus aureus | 115 µg/mL | [11] |
| Nitroeugenol derivative 7 | Botrytis cinerea | 62 ppm (IC50) | [12] |
| Nitroeugenol derivative 14 | Botrytis cinerea | 31 ppm (IC50) | [12] |
| Nitroeugenol derivative 15 * | Botrytis cinerea | 39 ppm (IC50) | [12] |
| Eugenol | Botrytis cinerea | 149 ppm (IC50) | [12] |
*Refer to the source for the specific chemical structure of the numbered compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle (control) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle-treated control group.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for yeasts).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the biological activities of eugenol and its derivatives.
Cytotoxic Activity: Apoptosis Induction Pathway
Caption: Proposed signaling pathway for the cytotoxic effects of eugenol derivatives.
Anti-inflammatory Activity: NF-κB and COX-2 Inhibition Pathway
Caption: Mechanism of anti-inflammatory action of eugenol derivatives.
Conclusion
While direct experimental evidence for the biological activities of this compound remains elusive, the extensive research on its structural analog, eugenol, and its derivatives provides a strong foundation for predicting its potential pharmacological profile. The data presented in this guide highlights the significant cytotoxic, anti-inflammatory, and antifungal properties exhibited by this class of compounds. The detailed experimental protocols and signaling pathway diagrams offer valuable resources for researchers aiming to investigate this compound and its derivatives further. Future studies are warranted to synthesize and evaluate this specific compound and its analogs to confirm these predicted activities and explore their therapeutic potential.
References
- 1. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of novel Eugenol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of eugenol derivatives and its anti-inflammatory activity against skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eugenol: A novel therapeutic agent for the inhibition of Candida species infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
"validation of analytical methods for 4-Allyl-2-chloro-1-propoxybenzene quantification"
A comprehensive comparison of analytical methods for the quantification of 4-Allyl-2-chloro-1-propoxybenzene is essential for researchers and professionals in drug development. This guide provides an objective overview of suitable analytical techniques, supported by established experimental data for similar compounds, to ensure accurate and reliable quantification.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are two common and effective methods for the quantification of aromatic compounds like this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-FLD) |
| Principle | Separation based on volatility and mass-to-charge ratio. | Separation based on polarity and detection by fluorescence. |
| Selectivity | High, due to mass fragmentation patterns. | High, especially for fluorescent compounds. |
| Sensitivity | Typically in the nanogram to picogram range. | Can achieve high sensitivity for fluorescent analytes. |
| Linearity | Wide linear range, often from 10-1000 pg/μL.[1] | Good linearity is achievable within a defined concentration range. |
| Precision | Good repeatability, with Relative Standard Deviations (RSDs) often below 15%.[1] | Demonstrates good reproducibility.[2] |
| Accuracy | High, with recovery rates typically between 71% and 90%.[3] | High accuracy with minimal systematic errors.[2] |
| Limit of Detection (LOD) | Generally low, in the range of 0.03 to 0.1 ng/mL for similar compounds.[3] | Method dependent, but can be very low for highly fluorescent compounds. |
| Limit of Quantification (LOQ) | Low, allowing for the quantification of trace amounts. | Dependent on the analyte's fluorescence properties. |
| Sample Preparation | Often requires derivatization to increase volatility. Dispersive liquid-liquid microextraction (DLLME) is a common technique.[3] | May require sample clean-up using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4] |
| Instrumentation Cost | Generally higher than HPLC. | Varies depending on the detector. |
| Throughput | Can be lower due to longer run times. | Can be higher with optimized methods. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the analysis of polycyclic aromatic hydrocarbons, which can be adapted for this compound.
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME) [3]
-
To a 10.00 mL aqueous sample, add 1000 µL of a disperser solvent (e.g., acetone).
-
Rapidly inject a mixture of 500 µL of an extraction solvent (e.g., chloroform) containing an appropriate internal standard.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower organic phase, dry it under a gentle stream of nitrogen, and reconstitute it in a suitable solvent for injection.
2. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound separation (e.g., a phenyl-methylpolysiloxane column).
-
Injection: Inject the reconstituted sample into the GC.
-
Oven Temperature Program: Optimize the temperature program to ensure good separation of the analyte from any matrix components.
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]
-
Quantification: Use a calibration curve prepared with known concentrations of this compound.
3. Method Validation
-
Validate the method according to the Eurachem Guide to Quality in Analytical Chemistry.[1]
-
Assess linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
This protocol is based on methods developed for the quantification of polycyclic aromatic hydrocarbons.
1. Sample Preparation (QuEChERS) [4]
-
Homogenize the sample with an appropriate solvent.
-
Add salting-out agents to induce phase separation.
-
Perform dispersive solid-phase extraction (d-SPE) for cleanup.
-
Filter the final extract before injection.
2. HPLC-FLD Analysis
-
HPLC System: A system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used for the separation of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Fluorescence Detection: Set the excitation and emission wavelengths to the values that provide maximum sensitivity for this compound.
-
Quantification: Generate a calibration curve using standards of known concentrations.
3. Method Validation
-
Perform a thorough method validation to demonstrate that the method is suitable for its intended purpose.
-
Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.
Workflow and Decision Making
The selection and validation of an analytical method follow a logical progression.
The choice between GC-MS and HPLC-FLD depends on several factors, including the specific requirements of the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a high-performance liquid chromatography/fluorescence detection method for the simultaneous quantification of fifteen polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Validation and Determination of Polycyclic Aromatic Hydrocarbons in Vegetable Oils by HPLC-FLD [ouci.dntb.gov.ua]
Comparative Analysis of 4-Allyl-2-chloro-1-propoxybenzene and its Analogs in Retinoid X Receptor Binding
For Immediate Release
This guide provides a comparative analysis of 4-Allyl-2-chloro-1-propoxybenzene and its structural analogs, focusing on their cross-reactivity and selectivity as ligands for the Retinoid X Receptor (RXR). The data presented herein is intended for researchers, scientists, and drug development professionals working in the field of nuclear receptor modulation.
Introduction
This compound is a synthetic ligand developed to probe the function of nuclear receptors, which are key regulators of transcription.[1][2] A critical aspect of ligand development is understanding its cross-reactivity, or its ability to bind to and activate unintended targets. In the context of nuclear receptors, this often involves assessing the ligand's affinity for different receptor dimer combinations. The retinoid X receptor (RXR) can form homodimers (RXR-RXR) or heterodimers with other nuclear receptors, such as NURR1 (RXR-NURR1).[1] The selective activation of these different dimer complexes can lead to distinct physiological outcomes, making ligand selectivity a crucial parameter for therapeutic development. This guide compares the binding affinity and functional activity of this compound with several of its analogs to provide a clear overview of their relative selectivity.
Comparative Ligand Performance
The following table summarizes the biochemical evaluation of this compound (referred to as ligand 1 in the source) and its analogs. The data is presented as EC50 values, which represent the concentration of the ligand required to elicit a half-maximal response in two different assays: a fluorescence-based assay and a Mammalian Two-Hybrid (M2H) cell-based assay.[3] Lower EC50 values indicate higher potency.
| Ligand | Structure | Fluorescence Assay EC50 (nM)[3] | M2H Assay EC50 (nM)[3] |
| 1 (this compound) | R = CH₂CH=CH₂ | 260 ± 110 | 6.3 ± 4.0 |
| 2 | R = Phenyl | 140 ± 23 | 85 ± 9 |
| 3 | R = Benzyl | 142 ± 9 | 92 ± 36 |
| 4 | R = i-Propyl | 89 ± 7 | 5.8 ± 1.8 |
| 5 | R = n-Propyl | 170 ± 80 | 18 ± 10 |
Experimental Protocols
The data presented in this guide was obtained using the following experimental methodologies:
Fluorescence-Based Ligand Binding Assay
This assay profiles the affinity of the ligands for the RXRα receptor. The principle of this assay is based on the displacement of a fluorescently labeled ligand from the receptor's ligand-binding pocket by the test compound. The decrease in fluorescence is proportional to the binding affinity of the test ligand.
Mammalian Two-Hybrid (M2H) Cell-Based Assay
This assay measures the ability of the ligands to induce the dimerization of RXRα with itself (homodimerization) or with another nuclear receptor like NURR1 (heterodimerization) within a cellular context. The assay typically uses engineered cells that express the ligand-binding domains of the receptors fused to DNA-binding and activation domains of a reporter gene system. Ligand-induced dimerization leads to the activation of the reporter gene, which can be quantified.
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate the key experimental concepts and workflows described in this guide.
Caption: Workflow of a fluorescence-based ligand binding assay.
Caption: Principle of the Mammalian Two-Hybrid (M2H) assay.
Discussion and Conclusion
The presented data indicates that this compound and its analogs exhibit varying potencies and potential selectivities for different RXRα dimer complexes. For instance, replacing the allyl group with an i-propyl group (ligand 4 ) or an n-propyl group (ligand 5 ) does not significantly alter the high potency in the M2H assay, suggesting these smaller alkyl substituents are well-tolerated.[1] Conversely, the larger aromatic phenyl (ligand 2 ) and benzyl (ligand 3 ) substituents lead to a decrease in potency in the cell-based assay.[1]
Further studies have shown that while ligands 1-5 demonstrate a preferential affinity for RXRα–NURR1 heterodimers, other structural modifications can reverse this selectivity.[1] For example, methylation of the terphenyl scaffold can lead to a higher potency at RXRα–RXRα homodimers.[1] This highlights the critical role of specific chemical moieties in determining the cross-reactivity profile of a ligand.
References
A Comparative Toxicological Profile of 4-Allyl-2-chloro-1-propoxybenzene and Related Compounds
This guide provides a comparative toxicological overview of this compound and structurally related compounds. Due to the limited direct toxicological data available for this compound, this comparison focuses on well-studied analogues, including eugenol, safrole, methyleugenol, and estragole, to infer potential toxicological properties. The inclusion of data on allyl chloride and chlorobenzene provides additional context on the potential toxicities associated with the allyl and chloro-substituted benzene moieties.
Comparative Toxicological Data
The following table summarizes key quantitative toxicological data for the selected compounds. It is important to note the absence of specific data for this compound, highlighting the need for empirical testing.
| Compound | CAS RN | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Carcinogenicity Classification | Genotoxicity |
| This compound | Not Found | No Data Available | No Data Available | No Data Available | No Data Available |
| Eugenol | 97-53-0 | 1930 mg/kg[1] | >5000 mg/kg | Group 3 (IARC)[2] | Negative in bacterial reverse mutation test[3]; conflicting reports on genotoxic effects.[4] |
| Safrole | 94-59-7 | 1950 mg/kg | No Data Available | Reasonably anticipated to be a human carcinogen (NTP)[5][6]; Group 2B (IARC) | Genotoxic[7] |
| Methyleugenol | 93-15-2 | 850 mg/kg | No Data Available | Reasonably anticipated to be a human carcinogen (NTP)[8][9] | Genotoxic[10] |
| Estragole | 140-67-0 | 1230 mg/kg | >5000 mg/kg[11] | Suspected to be carcinogenic and genotoxic[12][13] | Genotoxic[12][13][14] |
| Allyl Chloride | 107-05-1 | 450 mg/kg | 2200 mg/kg | Suspected of causing cancer[15] | Suspected of causing genetic defects[15] |
| Chlorobenzene | 108-90-7 | 1110 mg/kg | >7940 mg/kg | Some evidence of cancer risk in animals[16] | No Data Available |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and comparison of data. Below are representative protocols for common assays.
Acute Oral Toxicity (LD50) Study
A standard acute oral toxicity study, such as the one that would be used to determine the LD50 values in the table above, generally follows OECD Guideline 423.
-
Animal Model : Typically, young adult female rats (e.g., Sprague-Dawley strain) are used.
-
Dosage : A starting dose is administered to a small group of animals. The dose for the next group is adjusted up or down depending on the outcome (survival or death).
-
Administration : The test substance is administered by gavage in a single dose.
-
Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy : A gross necropsy of all animals is performed at the end of the study.
-
Data Analysis : The LD50 is calculated using appropriate statistical methods.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is a widely used method to assess the mutagenic potential of a chemical, as mentioned for eugenol.[3]
-
Test System : Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation : The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.
-
Procedure : The tester strains are exposed to various concentrations of the test substance on a minimal agar plate.
-
Incubation : Plates are incubated for 48-72 hours.
-
Evaluation : The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Signaling and Metabolic Pathways
The toxicity of many of these compounds is linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.
Metabolic Activation of Safrole and Estragole
Safrole and estragole are known to be metabolized to carcinogenic intermediates.[7][13][14] The primary pathway involves hydroxylation of the allyl side chain, followed by sulfonation to form a reactive sulfate ester that can form DNA adducts.
Caption: Metabolic activation pathway of Safrole and Estragole leading to the formation of DNA adducts.
Experimental Workflow
A typical workflow for assessing the toxicological profile of a novel compound like this compound would involve a tiered approach.
Caption: Tiered experimental workflow for toxicological assessment of a new chemical entity.
Discussion and Inferences for this compound
While direct toxicological data for this compound is unavailable, its structure allows for inferences based on its components:
-
Allyl Group : The presence of the allyl group is a significant concern. As seen with safrole, methyleugenol, and estragole, the allyl side chain can be metabolically activated to form reactive intermediates that are genotoxic and carcinogenic.[7][8][12][13] Allyl chloride also demonstrates significant toxicity.[15]
-
Chlorinated Benzene Ring : Chlorobenzene is known to cause effects on the liver, kidneys, and nervous system.[16] The presence of a chlorine atom on the benzene ring may influence the metabolic pathways of the molecule and could potentially lead to the formation of toxic metabolites.
-
Propoxy Group : The propoxy group is an ether linkage. While generally less reactive than the allyl group, its metabolism could lead to the formation of propanol and a chlorinated hydroquinone derivative, which may have their own toxicological profiles.
Conclusion
Based on the toxicological profiles of structurally related compounds, this compound should be considered a compound of potential toxicological concern. The presence of the allyl group suggests a potential for genotoxicity and carcinogenicity through metabolic activation, similar to safrole and estragole. The chlorinated phenyl ring further adds to the potential for organ toxicity, particularly targeting the liver and kidneys.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. canada.ca [canada.ca]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Safrole - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Methyleugenol | C11H14O2 | CID 7127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Estragole - Wikipedia [en.wikipedia.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. guildeherboristerie.fr [guildeherboristerie.fr]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. epa.gov [epa.gov]
Safety Operating Guide
Navigating the Disposal of 4-Allyl-2-chloro-1-propoxybenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 4-Allyl-2-chloro-1-propoxybenzene, a compound that requires careful handling due to its likely hazardous properties.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use of a fume hood is mandatory to avoid inhalation of vapors.
Waste Characterization and Segregation
Based on its chemical structure, this compound should be treated as a halogenated organic solvent waste . It is crucial to segregate this waste from non-halogenated solvents to ensure proper disposal and to prevent dangerous reactions.
Key Hazard Considerations:
-
Flammability: Allyl compounds are often flammable. Keep away from ignition sources.
-
Toxicity: Chlorinated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin. They may also be harmful to aquatic life.
-
Reactivity: Ethers can form explosive peroxides over time, especially when exposed to air and light. While the risk varies depending on the specific ether, it is a critical safety consideration.
Quantitative Data Summary for Analogous Compounds
The following table summarizes key quantitative data from the SDS of similar chemicals, providing a basis for the recommended handling and disposal of this compound.
| Property | Allyl Chloride | 4-Allyl-1,2-dimethoxybenzene | General Chlorinated Solvents |
| Boiling Point | 45°C | 246-248°C | Varies |
| Flash Point | -29°C | 113°C | Varies, often low |
| Toxicity | Harmful if swallowed, in contact with skin or if inhaled. Suspected of causing genetic defects and cancer.[1][2] | Harmful if swallowed. Suspected of causing genetic defects and cancer.[3] | Varies, often toxic |
| Environmental Hazard | Very toxic to aquatic life.[4] | Toxic to aquatic life with long lasting effects.[3] | Often harmful to aquatic life. |
Disposal Container Requirements:
-
Use a designated, properly labeled, and sealed container for halogenated organic waste.
-
Containers should be made of a material compatible with chlorinated solvents (e.g., high-density polyethylene or glass).
-
The container must be clearly labeled as "Halogenated Organic Waste" and should also list the chemical name "this compound."
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn and that the disposal is carried out in a well-ventilated fume hood.
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated halogenated organic waste container using a funnel to prevent spills.
-
Do not mix with other waste streams, particularly non-halogenated solvents or strong oxidizing agents.
-
-
Container Management:
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Securely close the container cap after each addition of waste.
-
Clean the exterior of the container of any contamination.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and direct sunlight.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: The information provided is based on the properties of structurally similar compounds and general hazardous waste guidelines. Always consult your institution's specific waste disposal protocols and, if available, the Safety Data Sheet for the exact compound you are working with. Your institution's Environmental Health and Safety office is the primary resource for guidance on chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
